2,4-Diamino-6-methylphenol dihydrochloride
Description
The exact mass of the compound 2,4-Diamino-6-methylphenol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Diamino-6-methylphenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diamino-6-methylphenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
81028-94-6 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
InChI Key |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)N)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.Cl |
Other CAS No. |
81028-94-6 |
Pictograms |
Irritant |
Related CAS |
81028-94-6 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of 2,4-Diamino-6-Methylphenol in Oxidative Coupling Reactions
Executive Summary
2,4-Diamino-6-methylphenol (CAS: 15872-73-8), often utilized as its hydrochloride or sulfate salt, represents a specialized class of primary intermediates (developers) in oxidative hair dye formulations. Unlike standard p-phenylenediamine (PPD) or p-aminophenol (PAP) precursors, this molecule features a "hybrid" substitution pattern—containing both para and ortho amino functionalities relative to the phenolic hydroxyl, alongside a sterically significant methyl group.
This structural complexity grants it unique reactivity profiles:
-
Rapid Auto-Oxidation Potential: The electron-rich ring facilitates swift oxidation to reactive quinone imines.
-
Chromophore Versatility: It functions as a precursor for warm, reddish-brown to deep violet chromophores when reacted with standard couplers.
-
Steric Modulation: The 6-methyl group influences the regioselectivity of coupling, potentially enhancing the wash-fastness of the resulting indoamine dyes.
This guide details the mechanistic pathways, formulation dynamics, and validation protocols for utilizing 2,4-diamino-6-methylphenol in high-performance hair coloring systems.
Molecular Architecture & Reactivity
To understand the coupling behavior, one must first analyze the electronic landscape of the molecule.
| Feature | Position | Electronic/Steric Effect | Impact on Reactivity |
| Hydroxyl Group (-OH) | C1 | Strong Electron Donor (+M) | Activates ring; site of oxidation to carbonyl. |
| Amino Group (-NH₂) | C4 (para) | Strong Electron Donor (+M) | Primary site of oxidation; forms the Quinone Imine. |
| Amino Group (-NH₂) | C2 (ortho) | Auxochrome / Donor | Increases electron density; stabilizes the cation; shifts color bathochromically. |
| Methyl Group (-CH₃) | C6 (ortho) | Weak Donor / Steric Bulk | Protects the C1-OH environment; restricts side-reactions; improves dye lipophilicity. |
Chemical Classification:
While it possesses two amino groups, the presence of the hydroxyl group at C1 and the amino group at C4 defines its primary reaction pathway as that of a p-aminophenol derivative . However, the C2 amino group makes it significantly more electron-rich than unsubstituted p-aminophenol, lowering its oxidation potential (
The Coupling Mechanism: From Precursor to Chromophore
The core function of 2,4-diamino-6-methylphenol in hair dyeing is its conversion from a colorless leuco form to a vibrant indo dye through oxidative coupling.
Phase 1: Activation (Oxidation)
Under alkaline conditions (pH 9.0–10.5) and in the presence of an oxidant (
Note: The 2-amino group remains largely unoxidized in the initial step but acts as an electron-donating substituent on the quinone ring, making the electrophile less reactive (more selective) than PPD-derived diimines, but more reactive than standard quinone monoimines.
Phase 2: Coupling (Chromophore Genesis)
The electrophilic QMI is attacked by a nucleophilic Coupler (e.g., Resorcinol, m-Aminophenol). The coupling typically occurs at the carbon ortho to the coupler's activating group.
Phase 3: Final Oxidation
The resulting leuco-dye (diphenylamine intermediate) is unstable and undergoes a final oxidation step to establish the conjugated double-bond system of the Indoamine or Indophenol dye.
Visualization of the Pathway
Figure 1: The oxidative coupling pathway of 2,4-diamino-6-methylphenol. The molecule acts as the electrophilic engine (developer) that drives color formation.
Formulation Dynamics & Stability
The high reactivity of 2,4-diamino-6-methylphenol necessitates precise formulation strategies to prevent premature oxidation (darkening in the tube).
Antioxidant Architecture
Because the C2-amino group lowers the oxidation potential, this molecule is prone to "auto-oxidation" by atmospheric oxygen.
-
Protocol: High levels of antioxidants are required.
-
Primary: Sodium Sulfite (
) at 0.2% – 0.5%. -
Secondary: Ascorbic Acid or Erythorbic Acid (0.1% – 0.3%) to regenerate the sulfite radical.
-
pH Sensitivity
The coupling efficiency is pH-dependent.
-
pH < 8.5: Protonation of the amino groups deactivates the molecule, slowing QMI formation.
-
pH > 10.5: Rapid hydrolysis of the QMI may occur before coupling, leading to "off" colors (quinonoid byproducts).
-
Optimal Range: pH 9.2 – 9.8 (buffered with Ammonium Hydroxide or Monoethanolamine).
Experimental Protocols: Validation & Testing
To validate the quality and coupling efficiency of 2,4-diamino-6-methylphenol, the following self-validating protocols are recommended.
Protocol A: Spectrophotometric Coupling Efficiency Assay
Objective: Quantify the reaction rate and yield with a standard coupler (Resorcinol).
-
Preparation of Stock Solutions:
-
Solution A (Developer): 10 mM 2,4-diamino-6-methylphenol in pH 9.5 borate buffer.
-
Solution B (Coupler): 10 mM Resorcinol in pH 9.5 borate buffer.
-
Solution C (Oxidant): 3%
solution.
-
-
Reaction Initiation:
-
Mix 1.0 mL Solution A + 1.0 mL Solution B in a quartz cuvette.
-
Add 0.1 mL Solution C and immediately start kinetic scan.
-
-
Measurement:
-
Instrument: UV-Vis Spectrophotometer.
-
Wavelength: Scan 400–800 nm every 30 seconds for 10 minutes.
-
Target: Identify
(likely ~500–550 nm for red/brown tones).
-
-
Data Analysis:
-
Plot Absorbance (
) vs. Time. -
Pass Criteria: Reaction must reach plateau within 5–8 minutes (indicates efficient coupling kinetics suitable for consumer application).
-
Protocol B: Stability Stress Test (Auto-Oxidation)
Objective: Determine the efficacy of the antioxidant system.
-
Sample: Formulate a 1% solution of the precursor without coupler but with the proposed antioxidant system (e.g., Sulfite/Ascorbic acid).
-
Stress Condition: Incubate at 45°C in an open vial (high oxygen exposure) for 24 hours.
-
Evaluation:
-
Visual: Solution should remain clear to pale yellow. Dark brown/black indicates failure (premature oxidation).
-
HPLC: Quantify remaining precursor. >95% retention required.
-
Safety & Regulatory Context
Toxicological Note: Researchers must be aware that 2,4-diamino-6-methylphenol is structurally related to metabolites of certain pesticides (DNOC) and has been associated with methemoglobinemia in high-dose systemic exposure scenarios [1].[1][2] However, in cosmetic applications, dermal absorption is limited, and the molecule is rapidly consumed in the coupling reaction.
-
Regulatory Status: Generally permitted in oxidative hair dyes (EU Annex III, US FDA).
-
Max Concentration: Typically restricted to ~2% (on-head concentration) to ensure safety margins.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27520, 2,4-Diamino-6-methylphenol. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Reaction Products of Oxidative Hair Dye Ingredients. European Commission.[3] (General reference for oxidative mechanisms).
- Corbett, J. F. (1973).The Chemistry of Hair-Care Products: The role of p-diamines and p-aminophenols in hair dyeing. Journal of the Society of Dyers and Colourists.
-
Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews. Retrieved from [Link]
Sources
thermodynamic stability of 4,6-diamino-o-cresol hydrochloride salts
Technical Whitepaper: Thermodynamic Characterization and Stability Profiling of 4,6-Diamino-o-cresol Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic stability of 4,6-diamino-o-cresol hydrochloride (specifically the dihydrochloride salt of 2-methyl-4,6-diaminophenol).[1] While frequently utilized as a precursor in oxidative hair dye formulations and potentially as a monomer for high-performance polymers, this compound exhibits significant thermodynamic instability in its free-base form due to high electron density on the aromatic ring.[1]
This guide details the stabilization mechanism provided by the hydrochloride salt lattice, delineates the oxidative degradation pathways, and establishes a self-validating experimental framework for researchers to quantify stability parameters.
Chemical Identity & Structural Thermodynamics
To understand the stability profile, we must first define the structural thermodynamics of the salt versus the free base.
-
Chemical Name: 4,6-Diamino-2-methylphenol dihydrochloride[1]
-
Molecular Formula:
-
Role of the Salt Form: The free base (4,6-diamino-o-cresol) is an electron-rich aromatic system.[1] The presence of two amino groups (
) and a hydroxyl group ( ) creates a strong (mesomeric) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule exceptionally prone to oxidation by atmospheric oxygen.-
Thermodynamic Stabilization: Protonation of the amine groups to ammonium ions (
) significantly lowers the HOMO energy, increasing the ionization potential and thermodynamically inhibiting the initial electron transfer step required for oxidation.
-
Table 1: Physicochemical Profile (Predicted & Literature Class-Data)
| Property | Value / Range | Thermodynamic Significance |
| Melting Point | 200°C – 240°C (Decomposes) | High lattice energy dominated by ionic interactions and H-bonding network ( |
| pKa (Amino 1) | ~2.5 – 3.5 | First deprotonation event; critical for solution stability. |
| pKa (Amino 2) | ~5.5 – 6.5 | Second deprotonation; leads to rapid oxidation if exceeded. |
| Solubility (Water) | High (>100 g/L) | Driven by high enthalpy of hydration ( |
| Hygroscopicity | Moderate to High | Surface adsorption of water lowers the activation energy for hydrolysis/oxidation. |
Oxidative Stability & Degradation Mechanism
The primary instability vector for 4,6-diamino-o-cresol hydrochloride is oxidative coupling , not simple thermal decomposition.[1] The presence of water (or humidity) facilitates the "common ion effect" equilibrium shift, releasing trace amounts of free base which then oxidizes.
Mechanism: The Quinone-Imine Pathway
The degradation proceeds through a radical mechanism, eventually forming highly colored quinone imines or polymers (bandrowski's base analogs).
Figure 1: Oxidative degradation pathway of 4,6-diamino-o-cresol.[1] The salt-to-free-base transition is the rate-limiting step controlled by pH and moisture.[1]
Thermal Analysis & Phase Transitions
Thermodynamic stability in the solid state is defined by the crystal lattice energy. Decomposition is typically observed as dehydrochlorination followed by condensation.
Experimental Expectations (TGA/DSC)
-
Phase 1 (
): Loss of sorbed water. If the salt is a hydrate, a distinct stoichiometric step will be observed. -
Phase 2 (
): Onset of melting with simultaneous decomposition. The HCl is evolved as a gas, leaving the unstable free amine which immediately polymerizes (exothermic event on DSC). -
Phase 3 (
): Char formation.
Experimental Protocols for Stability Profiling
To rigorously determine the thermodynamic stability of your specific batch, follow these self-validating protocols.
Protocol A: Accelerated Stability Testing (Solid State)
Objective: Determine the shelf-life and sensitivity to humidity.
-
Preparation: Aliquot 500 mg of salt into chemically inert glass vials.
-
Conditions:
-
Control: Sealed under Argon at
. -
Stress 1:
(Open vial). -
Stress 2:
(Open vial).
-
-
Sampling: Days 0, 3, 7, 14, 28.
-
Analysis: Dissolve in degassed 0.1M HCl and analyze via HPLC-UV (254 nm).
-
Self-Validation: The Control sample must show <0.5% degradation. If higher, your solvent or handling technique introduced oxygen.
-
Protocol B: pH-Rate Profile (Solution State)
Objective: Determine the pH boundary for thermodynamic stability.
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0 (degassed).
-
Initiation: Spike the compound to a concentration of 100
M. -
Monitoring: Kinetic UV-Vis spectroscopy. Track the formation of quinone species (typically absorbance increase at 480–550 nm).
-
Data Processing: Plot
(pseudo-first-order rate constant) vs. pH.-
Expected Result: A "V" or "L" shaped curve where stability is maximal at pH < 3.0.
-
Workflow Diagram
Figure 2: Integrated workflow for thermodynamic characterization.
Handling & Storage Recommendations
Based on the thermodynamic susceptibility to oxidation:
-
Storage: Must be stored in amber glass under an inert atmosphere (Argon/Nitrogen). The "hydrochloride" designation does not grant immunity to oxidation if moisture is present.
-
Solvents: Never dissolve in plain water for storage. Always use 0.1 N HCl or degassed water to maintain protonation of the amine groups.
-
Equipment: Avoid metallic spatulas (Fe/Cu) which can catalyze radical generation (Fenton-type chemistry). Use ceramic or PTFE tools.
References
-
BenchChem. (2025).[2][3] A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. (Used as a class-proxy for diaminophenol thermal behavior).[3]
-
Fisher Scientific. (2010). Safety Data Sheet: 2,4-Diaminophenol dihydrochloride. (Safety and decomposition products).
-
National Institutes of Health (PubChem). (2025). 4,6-Diaminoresorcinol dihydrochloride (Compound Summary). (Structural analog data).
-
Sigma-Aldrich. (2025).[4][5] Product Specification: 4,6-Diaminoresorcinol dihydrochloride.[1][4][5][6][7][8][9][10] (Melting point and storage conditions).
-
University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. (Lattice energy and dissociation kinetics of amine salts).
Sources
- 1. 4,6-Diaminoresorcinol dihydrochloride - CAS:16523-31-2 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 5. 4,6-Diaminoresorcinol Dihydrochloride | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Diaminoresorcinol dihydrochloride | 16523-31-2 [chemicalbook.com]
- 7. 4,6-Diaminoresorcinol, dihydrochloride | CAS#:16523-31-2 | Chemsrc [chemsrc.com]
- 8. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]
- 9. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]
- 10. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
Methodological & Application
oxidative coupling polymerization conditions for aminophenol derivatives
Application Note: Optimized Oxidative Coupling Polymerization of Aminophenol Derivatives
Executive Summary
Poly(aminophenols) represent a critical class of electroactive polymers with applications ranging from biosensors and anti-corrosion coatings to drug delivery vectors. Unlike polyaniline, the presence of the hydroxyl group in the monomer backbone introduces unique pH-dependent solubility and redox behavior. This guide provides high-precision protocols for the oxidative coupling polymerization of aminophenol derivatives (specifically o- and m- isomers), contrasting Chemical Oxidation (for bulk conductivity) and Enzymatic Polymerization (for solubility and biocompatibility).
Part 1: Mechanistic Foundations
The oxidative polymerization of aminophenols is not a simple chain-growth reaction; it is a step-growth process driven by the formation of radical cations. The reaction pathway is heavily dictated by the pH of the medium and the position of the amine relative to the hydroxyl group.
The Regioselectivity Challenge
-
Oxidation: The oxidant (APS or Enzyme/H₂O₂ system) extracts an electron, creating a radical cation.
-
Coupling: These radicals couple via C-N or C-C bonds.
-
Head-to-Tail (C-N): Favored in acidic media, leading to conductive, open-chain structures.
-
Ortho-Coupling (C-C/C-O): Can lead to intramolecular cyclization, forming "ladder" structures (phenoxazine units), which are less soluble but highly stable.
-
Mechanistic Pathway Diagram
Figure 1: Divergent pathways in aminophenol polymerization. Acidic conditions generally favor the C-N coupling required for conductive open chains, while neutral conditions or specific metal catalysts can induce cyclization.
Part 2: Protocol A - Chemical Oxidative Polymerization (Bulk Synthesis)
Objective: Synthesis of high-conductivity Poly(3-aminophenol) or Poly(2-aminophenol) using Ammonium Persulfate (APS). Application: Anti-corrosion coatings, battery electrodes.
Reagents & Equipment
-
Monomer: 3-Aminophenol (MW 109.13 g/mol ), purified by recrystallization.
-
Oxidant: Ammonium Persulfate (APS), analytical grade.
-
Solvent: 0.5 M to 1.0 M HCl (Aqueous).
-
Equipment: Jacketed glass reactor, mechanical stirrer (overhead), temperature controller (cryostat).
Experimental Procedure
-
Monomer Preparation: Dissolve 0.05 mol of aminophenol in 300 mL of 1.0 M HCl.
-
Note: The acidic medium protonates the amine, directing the regioselectivity towards the para position relative to the amine, reducing branching.
-
-
Thermal Equilibration: Cool the monomer solution to 0–5°C using the cryostat.
-
Critical: Low temperature minimizes side reactions and improves the structural regularity (crystallinity) of the polymer.
-
-
Oxidant Addition (The Kinetic Control Step): Dissolve 0.05 mol APS (stoichiometric ratio 1:1) in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 30–60 minutes.
-
Why: Rapid addition causes an exotherm that leads to "over-oxidation" and cross-linking, resulting in an intractable "brick dust" product rather than a processable polymer.
-
-
Polymerization: Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature for another 18 hours. The solution will turn dark brown/black.
-
Purification:
-
Filter the precipitate.
-
Wash sequentially with: 1.0 M HCl (remove monomer), Distilled Water (remove acid), and Methanol (remove oligomers).
-
Dry under vacuum at 60°C for 24 hours.
-
Optimization Table: Chemical Synthesis
| Parameter | Condition | Effect on Polymer |
| [Monomer]:[Oxidant] | 1:1 | Ideal for linear chains. |
| [Monomer]:[Oxidant] | 1:1.5+ | Increases yield but risks over-oxidation (degradation). |
| Acid Concentration | High (1-2 M HCl) | Increases conductivity (doping); favors head-to-tail coupling. |
| Acid Concentration | Low (<0.1 M) | Favors branched/ladder structures; lower conductivity. |
Part 3: Protocol B - Enzymatic Polymerization (Green Synthesis)
Objective: Synthesis of soluble, hemi-conductive Poly(aminophenol) using Horseradish Peroxidase (HRP). Application: Biosensors, drug delivery carriers (requires absence of toxic metal catalysts).
The "Suicide Inhibition" Challenge
HRP is deactivated by high concentrations of hydrogen peroxide (H₂O₂). Therefore, you cannot add the oxidant all at once. A fed-batch approach is mandatory.
Reagents
-
Enzyme: Horseradish Peroxidase (HRP) (Activity > 100 U/mg).
-
Mediator (Optional): PEG (Polyethylene glycol) or Sulfonated Polystyrene (SPS) to act as a template.
-
Buffer: 0.1 M Phosphate Buffer (pH 6.0 – 7.0).
-
Oxidant: 30% H₂O₂ (Diluted to 1.0 M for dosing).
Enzymatic Workflow Diagram
Figure 2: Enzymatic workflow emphasizing the controlled addition of oxidant to prevent enzyme inactivation.
Experimental Procedure
-
Reactor Setup: In a beaker, dissolve aminophenol (10 mM) in 0.1 M Phosphate Buffer (pH 6.0).
-
Note: If solubility is poor, add 10-20% ethanol or use a sulfonated polystyrene template (which also improves conductivity).
-
-
Enzyme Activation: Add HRP (approx. 100 units per mmol of monomer). Stir gently to dissolve.
-
Initiation (The Critical Step): Using a syringe pump, add H₂O₂ solution.
-
Rate: 5.0 mM total concentration delivered over 3 hours.
-
Stoichiometry: Target a final H₂O₂:Monomer ratio of 1:1.
-
-
Incubation: Continue stirring for 24 hours at room temperature (25°C).
-
Isolation:
-
If a precipitate forms: Centrifuge at 10,000 rpm.
-
If soluble (common with templates): Use dialysis tubing (Cut-off 2 kDa) against distilled water for 48 hours to remove unreacted monomer and salts.
-
Part 4: Characterization & Validation
To ensure the protocol was successful, the following validation steps are required.
Spectroscopy (FT-IR)
-
Quinoid Rings: Look for absorption at ~1600–1650 cm⁻¹ (C=N stretching).
-
Benzenoid Rings: Look for absorption at ~1500 cm⁻¹ (C=C stretching).
-
Validation: A ratio of Quinoid/Benzenoid peaks indicates the oxidation state. The presence of a peak at 1200–1300 cm⁻¹ (C-N stretching) confirms polymerization.
-
Ladder Structure Check: Intense bands at ~1050 cm⁻¹ (C-O-C cyclic ether) indicate the formation of phenoxazine units (common in o-aminophenol).
Solubility Testing
-
Chemical (Protocol A): Should be soluble in polar aprotic solvents (DMSO, DMF, NMP) but insoluble in water/ethanol.
-
Enzymatic (Protocol B): Often soluble in water (if templated) or methanol.
Conductivity (Four-Probe Method)
-
Target: 10⁻⁴ to 10⁻² S/cm for HCl-doped chemically synthesized poly(3-aminophenol).
-
Note: Poly(aminophenols) are generally less conductive than polyaniline due to the electron-withdrawing effect of the -OH group or the disruption of conjugation by ladder formation.
References
-
Chemical Mechanism & Kinetics: Kar, P. (2009).[1] Optimization for the Chemical Synthesis of Conducting Poly(m-aminophenol) in HCl using Ammonium Persulfate. Journal of Applied Polymer Science.
-
Enzymatic Polymerization: Kobayashi, S., et al. (1996). Enzymatic Polymerization of Phenols. Chemical Reviews.
-
Electrochemical & Structural Analysis: Barbero, C., et al. (2000). Electrochemical properties of poly(o-aminophenol) and its copolymers. Journal of Electroanalytical Chemistry.
-
HRP Suicide Inhibition: Valderrama, B., et al. (2002). Suicide inactivation of peroxidases and the challenge of engineering more robust enzymes. Chemistry & Biology.
Sources
Application Note: Advanced Handling and Storage of Oxidation-Sensitive Amine Hydrochloride Salts
Executive Summary
Amine hydrochloride salts (R-NH₃⁺Cl⁻) are standard in pharmaceutical development due to their improved solubility and crystallinity compared to free bases. However, a specific subset—particularly those containing electron-rich aromatic systems (e.g., catecholamines like Dopamine HCl, Epinephrine HCl) or strained ring systems—remains critically sensitive to oxidative degradation.
This guide moves beyond basic "store in a cool, dry place" advice. It provides a mechanistic understanding of why these salts degrade despite protonation and offers rigorous, self-validating protocols for their handling, solubilization, and long-term preservation.
The Science of Degradation: Why Salts Fail
The Hygroscopicity-Oxidation Nexus
While protonation of the amine nitrogen protects the lone pair from direct N-oxidation, it does not protect the surrounding molecular architecture. The primary failure mode for amine HCl salts is not direct air attack, but a moisture-mediated radical chain reaction .
-
Hygroscopicity: HCl salts are often hygroscopic. They attract atmospheric water, forming a microscopic aqueous layer on the crystal surface (deliquescence).
-
Mobility: In this aqueous phase, the crystal lattice dissolves, increasing molecular mobility.
-
Trace Metal Catalysis: Trace transition metals (Fe, Cu) present in glass or dust become active in this aqueous layer, catalyzing the formation of reactive oxygen species (ROS).
-
Auto-oxidation: In catecholamines, this leads to the formation of quinones (colored species) and insoluble melanin-like polymers.
Visualization: The Degradation Cycle
The following diagram illustrates the cyclical relationship between moisture ingress and oxidative failure.
Figure 1: The Moisture-Oxidation Cycle. Note how moisture acts as the solvent that enables the oxidation chemistry to proceed.
Protocol A: Inert Atmosphere Handling
Objective: Manipulate solid amine salts without introducing atmospheric moisture or oxygen. Equipment: Schlenk line (Double manifold: Vacuum/Argon) or Glovebox.
Expert Insight: Argon is preferred over Nitrogen. Argon is denser than air, forming a "blanket" over the solid in the vial, whereas Nitrogen can mix more easily with air currents.
Step-by-Step Methodology (Schlenk Technique)[1]
-
Preparation:
-
Dry all glassware in an oven (120°C) for at least 2 hours.
-
Cycle the Schlenk line (Vacuum/Argon) 3 times to purge the manifold.
-
-
Equilibration:
-
Place the source container of the amine salt under a stream of Argon. If the container has a septum, use a wide-bore needle connected to the Argon line to flush the headspace.
-
-
Transfer:
-
Use a dedicated spatula (antistatic) that has been wiped with methanol and dried.
-
The Cone of Protection: Position the receiving vial and the source vial close together. Direct a gentle stream of Argon over the receiving vial using an inverted funnel or a gas nozzle.
-
Transfer the solid quickly.
-
-
Sealing:
-
Immediately cap the vial. If using a septum cap, wrap the junction with Parafilm or electrical tape to prevent oxygen diffusion over time.
-
Protocol B: Preparation of Degassed Solvents
Objective: Solubilize the amine salt for experimentation without immediate degradation. Context: Dissolved oxygen is the enemy. Standard "sonication" is insufficient for highly sensitive compounds (e.g., 6-OHDA, Epinephrine).
The "Freeze-Pump-Thaw" Method (Gold Standard)
This protocol removes dissolved gases (O₂, N₂, CO₂) physically trapped in the solvent matrix.[1]
-
Setup:
-
Place the solvent (e.g., water, DMSO, Methanol) in a Schlenk flask (thick-walled, round bottom).
-
Fill only to 50% volume to allow for expansion.
-
Add a magnetic stir bar.
-
-
Freeze:
-
Pump:
-
Open the stopcock to the Vacuum manifold.
-
Pump down for 5–10 minutes. (You are removing the gas from the headspace).[4]
-
-
Thaw:
-
Close the stopcock (isolating the flask under static vacuum).
-
Remove from LN2 and thaw in a warm water bath.
-
Observation: You will see vigorous bubbling as gas escapes the liquid into the vacuum headspace.
-
-
Repeat:
-
Backfill:
-
After the final thaw, backfill the flask with Argon. The solvent is now degassed and ready for use.[2]
-
Storage Strategy: The "Onion" System
Objective: Long-term preservation (12+ months) of potency. Principle: Redundancy. If one barrier fails, the next protects the sample.
The Layered Approach
-
Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Why Amber? Blocks UV light (290–450 nm) which catalyzes photo-oxidation.
-
Atmosphere: Headspace purged with Argon.
-
Secondary Containment: Place the primary vial inside a larger jar or Mylar bag containing a desiccant pack (Silica gel or Molecular sieves).
-
Environment: Store at -20°C or -80°C (depending on specific stability data).
Storage Conditions Summary Table
| Parameter | Standard Practice | Advanced Protocol (Recommended) | Rationale |
| Temperature | 4°C (Fridge) | -20°C or -80°C | Arrhenius equation: lower T exponentially slows reaction rates. |
| Atmosphere | Air (tightly capped) | Argon Headspace | Removes reactant (O₂) from equilibrium. |
| Container | Clear Glass/Plastic | Amber Glass | Prevents photo-excitation of the aromatic ring. |
| Desiccation | None | Secondary Jar + Desiccant | Prevents deliquescence (the trigger for oxidation). |
| Solvent State | Stored in solution | Stored as Solid Powder | Hydrolysis and oxidation are orders of magnitude faster in solution. |
Workflow Visualization
The following diagram outlines the decision logic for handling these compounds from receipt to storage.
Figure 2: The "Chain of Custody" for oxidation-sensitive reagents.
Quality Control & Validation
How do you know if your salt has degraded?
-
Visual Appearance (The "Pink" Test):
-
Solubility Check:
-
Oxidative polymerization leads to insoluble particulates. If the salt does not dissolve clear in degassed water, it is compromised.
-
-
Analytical Verification:
-
Run a standard HPLC (C18 column) if precise concentration is critical. Oxidized species typically elute earlier (more polar) or much later (polymers) than the parent peak.
-
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[8][9][10][11] (2003).[8][10] Retrieved from [Link]
-
Baumann, L., et al. "Auto-oxidation of dopamine: mechanistic insights and biological implications." Redox Biology, 2018.
-
University of Washington, Dept. of Chemistry. Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]
Sources
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. scribd.com [scribd.com]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2,4-Diamino-6-methylphenol in Aqueous Solutions
Welcome to the technical support center for 2,4-diamino-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in aqueous environments. As a substituted aminophenol, 2,4-diamino-6-methylphenol is highly susceptible to oxidation, which can compromise experimental integrity, lead to the formation of colored impurities, and affect biological activity. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you maintain the stability and purity of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my colorless 2,4-diamino-6-methylphenol solution turn brown or pinkish over time?
A1: The discoloration you are observing is a classic sign of oxidation. Aminophenols, particularly those with amino groups at the ortho and para positions relative to the hydroxyl group (like 2,4-diamino-6-methylphenol), are readily oxidized, especially in the presence of dissolved oxygen in your aqueous solution.[1] The initial oxidation product is a quinoneimine, which is highly reactive and can undergo further reactions, including polymerization, to form intensely colored, complex oligomeric products.[2]
Q2: How should I store the solid 2,4-diamino-6-methylphenol powder?
A2: Solid 2,4-diamino-6-methylphenol should be stored in a tightly sealed, amber glass container to protect it from light and air.[3] For enhanced stability, especially for long-term storage, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Some suppliers even recommend storing it under argon.[4]
Q3: Can I prepare a stock solution in water and store it in the refrigerator for a few days?
A3: It is strongly discouraged to store aqueous solutions of 2,4-diamino-6-methylphenol for extended periods without special precautions. Even at refrigerated temperatures, the dissolved oxygen in water will lead to significant degradation. If you must prepare a stock solution in advance, it is crucial to use a deoxygenated solvent and add an antioxidant. For optimal results, always prepare solutions fresh for each experiment.
Q4: What is the primary cause of the rapid degradation of this compound in solution?
A4: The primary culprits are dissolved oxygen, the presence of trace metal ions (which catalyze oxidation), and a non-optimal pH.[5] The electron-donating amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to losing electrons (oxidation).[6]
Q5: Are there any specific pH ranges I should be aware of for maintaining stability?
A5: Yes, pH plays a critical role. While acidic conditions can protonate the amino groups and potentially slow down certain oxidation pathways, many aminophenols show increased degradation at neutral to alkaline pH.[7] For instance, the oxidation of some phenols is accelerated at higher pH values due to the formation of the more easily oxidized phenoxide ion.[8][9] It is recommended to buffer your solution at a slightly acidic pH (e.g., pH 4-6), if compatible with your experimental design, and to determine the optimal pH for your specific application empirically.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established scientific principles.
Problem 1: My solution discolors almost immediately upon dissolving the solid, even before I start my experiment.
| Possible Cause | In-Depth Explanation & Solution |
| High Dissolved Oxygen in Solvent | Standard laboratory water is saturated with atmospheric oxygen (~8 ppm at 25°C), which is a potent oxidizing agent for aminophenols. Solution: You must deoxygenate your aqueous solvent immediately before use. The most effective method is to sparge the solvent with an inert gas like high-purity nitrogen or argon for at least 15-30 minutes. This physically displaces the dissolved oxygen. For detailed instructions, see Protocol 1: Deoxygenating Solvents by Inert Gas Sparging .[10] |
| Trace Metal Ion Contamination | Divalent metal ions, such as Cu²⁺ and Fe²⁺, are powerful catalysts for the oxidation of phenols.[11] These ions can be present as impurities in your water, buffers, or even leach from glassware. Solution: Incorporate a chelating agent into your buffer to sequester these metal ions. Ethylenediaminetetraacetic acid (EDTA) is a highly effective and commonly used chelator. A typical working concentration is 1-5 mM.[11] See Protocol 2 for an example of preparing a stabilized solution. |
| Sub-optimal pH of the Solution | If your solvent is unbuffered or at a neutral to alkaline pH, the deprotonated phenoxide form of the molecule may be present, which is more susceptible to oxidation. Solution: Prepare your solution in a slightly acidic buffer (e.g., acetate or phosphate buffer, pH 4-6), provided this is compatible with your downstream application. The optimal pH should be determined experimentally. |
Problem 2: I'm performing a time-course experiment, and I see new, unexpected peaks appearing in my HPLC chromatogram over time.
| Possible Cause | In-Depth Explanation & Solution |
| Ongoing Oxidation During Experiment | The initial preventive measures were insufficient to maintain stability throughout the duration of your experiment. The new peaks are likely degradation products. Solution: The most robust approach is to add a chemical antioxidant to your solution. Ascorbic acid (Vitamin C) is an excellent, water-soluble antioxidant that works by reducing the oxidized aminophenol back to its original state.[1][2] A starting concentration of 0.1% (w/v) is often effective.[10] Sodium metabisulfite is another powerful alternative. See Protocol 2: Preparation of a Stabilized 2,4-Diamino-6-methylphenol Solution . |
| Photodegradation | Although oxygen is the primary concern, prolonged exposure to light, especially UV light, can also promote the degradation of phenolic compounds. Solution: Protect your solutions from light at all stages of the experiment. Use amber vials for sample preparation and storage, and cover your reaction vessels with aluminum foil.[3] If using an autosampler for HPLC analysis, ensure it has a cooled, dark sample compartment. |
Problem 3: My experimental results are inconsistent and not reproducible.
| Possible Cause | In-Depth Explanation & Solution |
| Variable Levels of Degradation | Inconsistent preparation and handling of the 2,4-diamino-6-methylphenol solution between experiments will lead to varying amounts of the active compound at the start of each replicate. Solution: Strict adherence to a standardized protocol for solution preparation is essential. This includes consistently using deoxygenated solvents, adding fresh antioxidants and chelators for every experiment, and preparing the solution immediately before use. Document every step meticulously. |
| Impure Starting Material | The solid 2,4-diamino-6-methylphenol may have already partially oxidized during storage. Solution: Before use, visually inspect the solid. It should be a light-colored powder. If it is significantly discolored (dark brown or purple), it is likely degraded and should not be used. For critical applications, consider purifying the material or purchasing a new batch from a reputable supplier. |
Troubleshooting Workflow: Diagnosing Solution Discoloration
Caption: A logical workflow to diagnose and solve solution discoloration issues.
In-Depth Experimental Protocols
Protocol 1: Deoxygenating Solvents by Inert Gas Sparging
This protocol describes the standard procedure for removing dissolved oxygen from aqueous solutions, a critical first step in preparing stable aminophenol solutions.
Materials:
-
High-purity inert gas (Nitrogen or Argon) with a regulator
-
Solvent reservoir (e.g., a media bottle or Schlenk flask with a septa-sealed cap)
-
Long sterile needle or glass pipette
-
Short sterile needle (for gas outlet)
Procedure:
-
Fill your solvent container with the desired aqueous buffer or water.
-
Securely cap the container with a septum-lined cap.
-
Insert the long needle or pipette through the septum, ensuring its tip is well below the surface of the liquid. Connect this to the inert gas line.
-
Insert the short needle through the septum to act as a gas outlet. Do not submerge this needle.
-
Begin bubbling the inert gas through the solvent at a moderate rate. A steady stream of fine bubbles is ideal; avoid vigorous bubbling that could cause splashing.
-
Sparge the solvent for a minimum of 15-30 minutes. For larger volumes, a longer time may be required.
-
Once sparging is complete, remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the headspace.
-
Use the deoxygenated solvent immediately for the best results.
Protocol 2: Preparation of a Stabilized 2,4-Diamino-6-methylphenol Solution
This protocol integrates deoxygenation with the use of an antioxidant and a chelating agent to create a robustly stabilized solution suitable for most applications.
Materials:
-
Deoxygenated buffer or water (from Protocol 1)
-
2,4-Diamino-6-methylphenol (solid)
-
Ascorbic acid
-
EDTA (disodium salt is recommended for better solubility)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare the Stabilized Solvent:
-
To your freshly deoxygenated solvent, add EDTA to a final concentration of 1 mM. Stir gently until dissolved.
-
Next, add ascorbic acid to a final concentration of 0.1% (w/v) (1 mg/mL). Stir gently until fully dissolved. This is now your "stabilized solvent."
-
-
Prepare the Final Solution:
-
Accurately weigh the required amount of solid 2,4-diamino-6-methylphenol into an amber vial.
-
Add the appropriate volume of the stabilized solvent to achieve your target concentration.
-
Cap the vial tightly and mix by gentle vortexing or inversion until the solid is completely dissolved.
-
For maximum stability, you can flush the headspace of the vial with inert gas for a few seconds before sealing the cap.
-
-
Usage:
-
Use the prepared solution as soon as possible. If temporary storage is unavoidable, keep it on ice and protected from light.
-
Protocol 3: Framework for Developing a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for accurately quantifying 2,4-diamino-6-methylphenol and ensuring that any degradation products are separated from the parent peak.[10] This protocol provides a general framework based on methods developed for similar phenolic compounds.[12][13]
1. Initial Method Development:
-
Column: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Aqueous (A): Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the analytes are protonated and to achieve good peak shape.
-
Organic (B): Acetonitrile or methanol.
-
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths. Based on related compounds, a primary wavelength around 270-280 nm is likely a good starting point.[13][14]
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min is a standard starting flow rate.
2. Forced Degradation (Stress Testing): To ensure your method is stability-indicating, you must intentionally degrade the compound and demonstrate that the degradation products are resolved from the parent peak. The goal is to achieve 5-20% degradation.[11][15]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a set period.
3. Method Optimization and Validation:
-
Analyze the stressed samples using your initial HPLC method.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all major degradation peaks.
-
Once optimized, validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Technical Deep Dive: The Mechanism of Oxidation
Understanding the chemical processes behind the degradation of 2,4-diamino-6-methylphenol is key to effectively preventing it.
Oxidation Pathway
The oxidation of aminophenols is a multi-step process initiated by the removal of an electron and a proton (a hydrogen atom).
Caption: Simplified oxidation pathway of 2,4-diamino-6-methylphenol.
The process begins with the formation of a phenoxyl free radical, a highly unstable intermediate.[2] This radical can then be further oxidized to a quinoneimine. Quinoneimines are electrophilic and can react with other nucleophiles in the solution, including another molecule of the parent compound, leading to the formation of dimers, trimers, and eventually complex, colored polymers.[2]
How Protective Agents Work
The strategies recommended in this guide directly interfere with the oxidation pathway.
Caption: How inert gas, chelators, and antioxidants interrupt the oxidation process.
-
Inert Gas Sparging: Physically removes dissolved oxygen, the primary oxidizing agent.[16]
-
EDTA (Chelating Agent): Binds to catalytic metal ions, rendering them unable to participate in the redox cycling that initiates oxidation.[11]
-
Ascorbic Acid (Antioxidant): Acts as a sacrificial reducing agent. It readily donates its own electrons to reduce the phenoxyl radical intermediate back to the stable parent aminophenol, thus breaking the degradation chain.[1][6]
By implementing these strategies, you can significantly enhance the stability of your 2,4-diamino-6-methylphenol solutions, leading to more reliable and reproducible experimental outcomes.
References
- BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage. Technical Support Document.
- Maji, M., et al. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 44(30), 12877-12887.
- Patel, D., et al. (2016). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances.
- Morallón, E., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 562(2), 147-155.
- Foti, M. C. (2026). Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. MDPI.
- Rocío-Bautista, J. A., et al. (2020).
- Kładna, A., et al. (2025). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro.
- Khan, I., et al. (2014). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis, 4(2), 73-78.
- Patsnap. (2026). Enhancing Oxidation Stability with Inert Gas Sealing.
- BOC Sciences. (2024). Application of EDTA in experimental research and molecular biology.
- BenchChem. (2025).
- Singh, R., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
- BenchChem. (2025). Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol.
- PubChem. (n.d.). 2,4-Diamino-6-methylphenol.
- Satheshkumar, S., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(11), 3175.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
- Nguyen, T. N. M., et al. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES.
- Zhang, Y., et al. (2025).
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Apollo Scientific. (n.d.).
- PubChem. (n.d.). 2,4-Diamino-6-methylphenol hydrochloride.
- Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). European Commission.
- US EPA. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- Wang, H., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 393.
- Namieśnik, J., & Górecki, T. (2002). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. Polish Journal of Environmental Studies, 11(4), 335-343.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 279-286.
- Shivanand, P., & Goyal, A. (2026). Stability and Stabilization of Ascorbic Acid: A Review. Teknoscienze Publisher.
- Al-Hamza, A. M., et al. (2013). Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts. Arabian Journal of Chemistry, 10, S352-S360.
- Chen, Y., et al. (2023). Medical applications of stabilized ascorbic acid: a review of recent advances.
- Wang, J., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 91, 152-157.
- de Souza, D., et al. (2007). Influence of EDTA on the electrochemical behavior of phenols.
- An, T., et al. (2012). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298.
- US EPA. (1980). Ambient Water Quality Criteria for 2,4-dimethylphenol.
- Andaloussi, M., et al. (2016). Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity. PLoS ONE, 11(7), e0159388.
- Rocha, D. M. U. P., et al. (2021).
- BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
- Li, Y., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16013-16035.
- da Silva, A. B., et al. (2021). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI.
- Katto, W., et al. (2022). Antioxidant Vitamins and Their Use in Preventing Cardiovascular Disease. MDPI.
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 2,4-Diamino-6-methylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2,4-diamino-6-methylphenol. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research and development. We will address common challenges, with a focus on troubleshooting sources of low yield in the most prevalent synthetic route: the reduction of 2-methyl-4,6-dinitrophenol. Our approach is to provide not just solutions, but the underlying chemical principles to empower your synthetic strategy.
Core Synthesis Pathway
The most common and scalable synthesis of 2,4-diamino-6-methylphenol involves a two-step process starting from o-cresol: a regioselective dinitration followed by the reduction of both nitro groups. Understanding this pathway is critical to diagnosing issues at each stage.
Caption: General two-step synthesis of 2,4-diamino-6-methylphenol.
Troubleshooting Low Yield: A Systematic Approach
Low yield can arise from issues with starting materials, reaction conditions, or product isolation. This flowchart provides a logical sequence for diagnosing the root cause of a poor outcome.
Caption: Logical flowchart for troubleshooting low yield.
Part 1: Starting Material & Reagent Integrity
The quality of your starting materials is the foundation of your synthesis. Impurities can act as catalyst poisons or introduce competing side reactions.
Q1: My final yield is low, and the reaction seems sluggish. How can I be sure my starting material (2-methyl-4,6-dinitrophenol) is not the problem?
A: Contamination in the dinitrophenol precursor is a frequent cause of poor performance in the subsequent reduction. Mono-nitrated species or other isomers from a poorly controlled nitration step can interfere.
Troubleshooting Steps:
-
Melting Point Analysis: Pure 2-methyl-4,6-dinitrophenol has a sharp melting point around 86-88 °C. A broad or depressed melting range indicates significant impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC against a trusted standard. A single spot is indicative of high purity. Multiple spots confirm the presence of contaminants. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
NMR Spectroscopy: ¹H NMR is the most definitive method. Check for the absence of signals corresponding to o-cresol or mono-nitrated intermediates.
Q2: I suspect my reducing agent is inactive. How can I confirm this? (e.g., for catalytic hydrogenation with H₂/Pd-C).
A: Catalysts, particularly Palladium on Carbon (Pd/C), can lose activity over time due to improper storage or contamination. Metal reagents like tin(II) chloride can oxidize.
Recommended Protocol: Catalyst Activity Test A simple test using a model substrate can quickly verify catalyst activity.
-
Substrate: Use a simple, easily reducible substrate like nitrobenzene.
-
Setup: In a small flask, dissolve a small amount of nitrobenzene in ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of the suspect Pd/C catalyst.
-
Reaction: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (a balloon is sufficient for a small-scale test).
-
Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC. The disappearance of the nitrobenzene spot and the appearance of the aniline spot within a reasonable timeframe (e.g., 1-2 hours) confirms catalyst activity. If the reaction does not proceed, the catalyst is likely inactive.
Part 2: Reaction Condition Optimization
The reduction of two nitro groups is a highly exothermic and sensitive process. Sub-optimal conditions can lead to incomplete reactions, side-product formation, or product degradation.
Q3: My reaction stalls, leaving mono-amino-nitro intermediates. What adjustments should I make?
A: The presence of intermediates like 2-amino-6-methyl-4-nitrophenol or 4-amino-6-methyl-2-nitrophenol is a classic sign of incomplete reduction. This can be caused by several factors.
-
Insufficient Reducing Agent: The reduction of two nitro groups to amines is an overall 12-electron transfer. Ensure you are using a sufficient stoichiometric excess of the reducing agent. For catalytic hydrogenation, this translates to adequate hydrogen pressure and catalyst loading.
-
Poor Temperature Control: While the reaction is exothermic, some reduction methods require initial heating to overcome the activation energy.[1] For reductions with SnCl₂ in HCl, reflux temperatures are common. For catalytic hydrogenation, the reaction may need to be maintained at a specific temperature to ensure a reasonable rate.
-
Catalyst Deactivation: In catalytic hydrogenations, sulfur-containing impurities in the starting material can poison the palladium catalyst. Ensure your starting material is free from such contaminants.
-
Inadequate Mixing: In heterogeneous reactions (like H₂/Pd-C), vigorous stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen gas.
Q4: The reaction mixture turns very dark, and I isolate a tar-like substance instead of a crystalline product. What is happening?
A: This is a strong indicator of product oxidation. Aminophenols, especially 2,4-diamino-substituted phenols, are extremely sensitive to air.[2] The electron-donating amino groups make the phenol ring highly susceptible to oxidation, leading to the formation of colored, polymeric quinone-imine structures.
Preventative Measures:
-
Inert Atmosphere: The single most important factor is to conduct the reaction and the subsequent work-up under an inert atmosphere (Nitrogen or Argon). De-gas all solvents before use.
-
Control pH: During work-up, avoid strongly basic conditions, which can accelerate oxidation.
-
Temperature Management: Keep the product cold during isolation and purification steps whenever possible.
| Parameter | Effect on Yield/Purity | Rationale & Expert Insight |
| Temperature | High temp can increase reaction rate but may also promote side reactions and degradation. | For catalytic hydrogenations, start at room temperature. The reaction is exothermic; gentle cooling might be necessary. For SnCl₂/HCl, reflux is often required to drive the reaction to completion.[3] |
| Hydrogen Pressure | Higher pressure increases the rate of catalytic hydrogenation. | For laboratory scale, 50 psi is typically sufficient. Excessively high pressure offers diminishing returns and increases equipment requirements. |
| Catalyst Loading (Pd/C) | Insufficient loading leads to incomplete reaction. Excessive loading is uneconomical. | A loading of 5-10 mol% of palladium relative to the substrate is a standard starting point. Ensure the catalyst is well-suspended. |
| Solvent Choice | The solvent must dissolve the starting material and be stable to the reaction conditions. | Methanol, ethanol, and ethyl acetate are common for catalytic hydrogenation. For SnCl₂ reductions, concentrated HCl is often part of the solvent system. |
Part 3: Work-up and Product Isolation
A significant portion of the product can be lost during the transition from the reaction mixture to the purified solid.
Q5: My crude yield is much lower than expected based on TLC analysis of the reaction mixture. Where am I losing my product?
A: This points to losses during the aqueous work-up and extraction phase. 2,4-diamino-6-methylphenol is amphoteric, meaning it has both acidic (phenolic -OH) and basic (amino -NH₂) groups. Its solubility is highly dependent on pH.
-
Incorrect pH during Extraction:
-
At low pH (acidic): The amino groups will be protonated (-NH₃⁺), making the molecule highly soluble in the aqueous layer.
-
At high pH (basic): The phenolic proton will be removed (-O⁻), again making the molecule soluble in the aqueous layer.
-
Solution: You must carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (typically near neutral, pH 6-8) to minimize its aqueous solubility before extracting with an organic solvent. Adjust the pH slowly and check with pH paper.
-
-
Emulsion Formation: The crude reaction mixture can sometimes form stable emulsions during extraction, trapping the product in the interfacial layer. If this occurs, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Q6: My isolated product is an off-white or brownish solid. What is the best way to purify it?
A: Discoloration is almost always due to minor oxidation. Recrystallization is typically the most effective method for removing these colored impurities and obtaining a high-purity solid.[4]
Recommended Protocol: Recrystallization of 2,4-Diamino-6-methylphenol
-
Solvent Selection: A mixed solvent system often works best. A common choice is water with a co-solvent like ethanol or isopropanol. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the more soluble solvent (e.g., ethanol) to make a slurry. Heat the mixture gently (under a nitrogen atmosphere if possible).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat the funnel and filter paper to prevent premature crystallization.[4]
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystals begin to form, the flask can be moved to an ice bath to maximize recovery.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals thoroughly under vacuum at a moderate temperature (e.g., 40-50 °C).
Frequently Asked Questions (FAQs)
Q7: What are the primary side reactions in the reduction of dinitrophenols? Besides incomplete reduction, side reactions can include hydrodehalogenation if chlorinated solvents or precursors are used. In catalytic hydrogenations, over-reduction of the aromatic ring can occur under very harsh conditions (high pressure and temperature), though this is rare for this substrate under standard conditions.
Q8: How should I store the final, purified 2,4-diamino-6-methylphenol? To prevent oxidative degradation, the product should be stored in an amber, tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Refrigeration is also recommended to slow down any potential decomposition pathways.
Q9: What are the best analytical methods to monitor the reaction and check final purity?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a UV lamp for visualization. The product will be more polar than the dinitro starting material and the mono-amino intermediates.
-
Final Purity: High-Performance Liquid Chromatography (HPLC) with a C18 column is ideal for quantitative purity analysis.[5] ¹H and ¹³C NMR spectroscopy will confirm the structure and identify any organic impurities.
References
- BenchChem. (n.d.). Purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
-
Organic Syntheses. (n.d.). 2-Amino-4-nitrophenol. Coll. Vol. 1, p.54 (1941); Vol. 3, p.73 (1923). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27520, 2,4-Diamino-6-methylphenol. Retrieved from [Link]
-
Yin, P., et al. (2012). A tandem condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system enables an efficient route to N4-substituted 2,4-diaminoquinazolines. Journal of Organic Chemistry, 77(6), 2649-2658. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-methylphenol | C7H10N2O | CID 27520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.com [phenomenex.com]
Technical Support Center: Stability Protocols for 2,4-Diamino-6-methylphenol (DAMP)
Executive Summary & Chemical Context
The Challenge: 2,4-Diamino-6-methylphenol (DAMP) is a highly electron-rich aromatic amine. Structurally similar to Amidol (2,4-diaminophenol), the presence of the electron-donating methyl group at the C6 position, combined with two amino groups and a hydroxyl group, makes this molecule exceptionally prone to auto-oxidation.
The Symptom: Researchers typically observe rapid degradation characterized by the sample solution turning pink, purple, or black within minutes of preparation. This is due to the formation of quinone imines and subsequent polymerization.
The Solution: Successful analysis requires a "Redox Shield" approach. Simple addition of antioxidants is often insufficient; the protocol must control pH, metal catalysis, and dissolved oxygen simultaneously.
Module 1: The Chemistry of Instability
To stabilize DAMP, you must understand the enemy. The degradation is not random; it follows a specific oxidative pathway catalyzed by trace metals and basic pH.
Degradation Mechanism
The following diagram illustrates why your samples turn dark and why simple solvents fail.
Figure 1: Oxidative degradation pathway of DAMP. Oxidation leads to colored quinone imines. Antioxidants interrupt the initial electron transfer.
Module 2: Validated Stabilization Protocol
This protocol is designed for LC-UV and LC-MS workflows. It uses a dual-defense system: Ascorbic Acid (AA) as the sacrificial reductant and EDTA as the chelation agent to sequester catalytic metals.
Reagents Required
-
L-Ascorbic Acid (AA): High purity (LC-MS grade preferred).
-
Disodium EDTA: To chelate iron/copper derived from glassware or solvents.
-
Formic Acid: To maintain low pH.
-
Acetonitrile (ACN): LC-MS grade.
Step-by-Step Preparation (The "Redox Shield" Diluent)
Crucial Rule: Never add DAMP to a solvent that does not already contain the antioxidant.
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent A (Aqueous) | Dissolve 0.1% (w/v) Ascorbic Acid + 0.02% (w/v) EDTA in water. Adjust to pH 2.5 - 3.0 with Formic Acid. |
| 2 | Degas Solvent | Sonicate for 10 mins or sparge with Nitrogen/Argon for 5 mins. |
| 3 | Prepare Diluent | Mix Solvent A (90%) with Acetonitrile (10%). Note: Keep organic content low initially to prevent precipitation of salts. |
| 4 | Weigh Analyte | Weigh DAMP standard into a volumetric flask. |
| 5 | Immediate Dissolution | Immediately add the Stabilized Diluent (from Step 3) to the flask. Do not let the solid sit dry in the flask for long. |
| 6 | Storage | Transfer to amber autosampler vials. Keep at 4°C in the autosampler. |
Recommended HPLC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (Do not add AA here unless absolutely necessary; it can foul the column).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 1.0 mL/min (or as appropriate for column).
-
Column Temperature: 25°C (Avoid high heat which accelerates oxidation).
Module 3: Troubleshooting Matrix
Use this matrix to diagnose issues based on visual or chromatographic symptoms.
| Symptom | Probable Cause | Corrective Action |
| Sample turns Pink/Purple immediately | High pH or Metal Contamination. The amine is oxidizing to a quinone imine. | 1. Check Diluent pH; it must be < 3.0.2. Add 0.02% EDTA to the diluent to sequester trace metals. |
| Sample turns Black/Precipitates | Polymerization. Advanced oxidation has occurred. | Sample is lost. Prepare fresh using the "Redox Shield" protocol. Ensure Nitrogen purging of solvents. |
| HPLC Peak Tailing | Secondary Interaction. Amines interacting with silanols on the column. | 1. Increase ionic strength (add 10-20mM Ammonium Formate).2. Use a "Base Deactivated" (BDS) or high-pH stable C18 column. |
| Extra Peaks in Chromatogram | Antioxidant Interference. Ascorbic acid elutes near the void volume (dead time). | 1. Ignore the early eluting peak (AA).2. If using MS, check for [M+H+16]+ (Oxidation) or [M+H+80]+ (Sulfite adducts if using sulfites). |
| Loss of Area over 12 hours | Autosampler Oxidation. Even with AA, stability is finite. | 1. Enable "thermostat" on autosampler (4°C).2. Use amber vials with slit septa (reduces vacuum/air intake). |
Module 4: Diagnostic Workflow
Follow this logic flow to determine the optimal antioxidant strategy for your specific detector (UV vs. MS).
Figure 2: Decision tree for selecting antioxidant based on detection method.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Metabisulfite (SMBS) instead of Ascorbic Acid?
-
Answer: Yes, but with caveats. SMBS is a potent antioxidant often used in pharmaceutical formulations. However, for LC-MS , it is generally avoided because sodium salts are non-volatile (clogging the source) and sulfites can form adducts with the analyte. For HPLC-UV , SMBS is excellent as it is transparent in the UV range, whereas Ascorbic Acid absorbs strongly below 240 nm.
Q2: Why does my sample degrade even with Ascorbic Acid?
-
Answer: You likely have metal contamination. Ascorbic acid can actually act as a pro-oxidant in the presence of transition metals (Fenton chemistry) if they are not chelated. You must add EDTA (0.02%) to sequester iron/copper ions. Also, ensure the pH is acidic (< 4.0); neutral pH renders AA ineffective for this molecule.
Q3: Is the "Pink Solvent" phenomenon real?
-
Answer: Yes. If you dissolve DAMP in pure acetonitrile or methanol without antioxidants, the dissolved oxygen in the organic solvent reacts instantly. Always prepare the antioxidant in the aqueous portion first, then mix with the organic solvent, then add the analyte.
Q4: What is the shelf-life of the prepared sample?
-
Answer: Even with this protocol, DAMP is labile.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012).[4][5] Opinion on 6-amino-m-cresol (A75).[4][5] European Commission.[6] (Provides validated stability protocols for methyl-aminophenol derivatives).
-
Scientific Committee on Consumer Safety (SCCS). (2010).[6] Opinion on 2,4-diaminophenoxyethanol and its salts.[2][3][7] European Commission.[6] (Details stability of 2,4-diamino derivatives in acidic/inert environments).
- Meyer, A., & Fischer, H. (2015). Stabilization of Aromatic Amines in HPLC Analysis. Journal of Chromatography A. (General reference for antioxidant usage in amine analysis).
-
Wang, L., et al. (2012). Simultaneous Determination of Phenylenediamines and Aminophenols in Hair Dyes.[8][9] Journal of Pharmaceutical Analysis. (Validation of Ascorbic Acid/EDTA mobile phases).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. Cosmetic ingredients: SCCS opinions open for comments [chemycal.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
resolving peak tailing of diamino-phenols in reverse-phase HPLC
Ticket System: Open Issues & Resolution Guides
Subject: Resolving Peak Tailing and Instability of Diamino-Phenols in RP-HPLC Assigned Specialist: Senior Application Scientist Status: Active Priority: High
Introduction: The Diamino-Phenol Paradox
Diamino-phenols (e.g., 2,4-diaminophenol, amidol) present a "perfect storm" for reverse-phase chromatography.[1] You are likely fighting three simultaneous mechanisms that degrade peak shape:
-
Silanol Activity: The two amine groups act as strong bases, interacting with residual silanols on the silica support (cation exchange), causing severe tailing.[2]
-
Oxidation: The electron-rich aromatic ring is highly prone to oxidation, leading to on-column degradation, peak broadening, and "ghost" peaks.
-
Zwitterionic Behavior: The presence of both acidic (phenol) and basic (amine) groups means the net charge is highly sensitive to pH, often leading to split peaks if the mobile phase pH is near a pKa.
This guide treats these issues as specific "Support Tickets" with actionable, self-validating protocols.
Ticket #101: The "Shark Fin" Peak (Severe Tailing)
User Report: "My peak rises sharply but tails significantly (As > 2.0). It looks like a shark fin. I am using a standard C18 column at pH 4.0."
Root Cause Analysis
At pH 4.0, the aniline groups on your molecule are protonated (
Solution A: The "Sacrificial Base" Protocol (Mobile Phase Engineering)
If you cannot change your column, you must block the silanols. Triethylamine (TEA) competes for these active sites.
Protocol: TEA Mobile Phase Preparation
-
Concentration: Target 5–10 mM TEA in the aqueous portion of your mobile phase.
-
Order of Operations (Critical):
-
Add TEA to the water before adding the buffer salt or adjusting pH.
-
Reason: Adding TEA after pH adjustment will spike the pH, potentially precipitating buffer salts or altering selectivity.
-
-
pH Adjustment: Adjust the pH after TEA addition. For diamino-phenols, aim for pH 2.5 (fully protonated amines, suppressed silanols) or pH 7.0+ (if using a resistant column).[1]
Solution B: The "Hardware" Fix (Stationary Phase)
Switch to a column with "End-capping" or "Embedded Polar Groups" (EPG).[1]
-
Base-Deactivated Silica (BDS): Chemically bonded to cover silanols.[1]
-
Hybrid Particles (e.g., Xtimate, XBridge): These use an organo-silica hybrid that naturally has fewer surface silanols and high pH stability.[1]
Visualizing the Mechanism
Figure 1: Mechanism of amine tailing and the blocking effect of TEA or end-capping.[1]
Ticket #102: The Vanishing Peak (Oxidation & Stability)
User Report: "The peak area decreases with every injection. The solution turns slightly pink/brown in the vial."
Root Cause Analysis
Diamino-phenols are potent reducing agents (often used in photographic developers).[1] Dissolved oxygen in the mobile phase or sample diluent rapidly oxidizes them into quinone imines .
The "Antioxidant Shield" Protocol
You must create a reducing environment in the LC system.
Step 1: Mobile Phase Modification Add Ascorbic Acid or Sodium Metabisulfite to the aqueous mobile phase.
-
Dosage: 0.05% to 0.1% (w/v).[1]
-
Note: Ascorbic acid elutes near the void volume (t0).[1] Ensure it does not interfere with your analyte peak. If it does, use Sodium Metabisulfite (UV transparent).
Step 2: Sample Diluent Strategy Never dissolve diamino-phenols in pure organic solvent or neutral water.
-
Recommended Diluent: 0.1% Formic Acid + 0.1% Ascorbic Acid in Water/Acetonitrile (90:10).[1]
-
Mechanism: Low pH stabilizes the amine; Ascorbic acid sacrifices itself to scavenge oxygen.
Ticket #103: Retention Shifts (pH Strategy)
User Report: "I can't get reproducible retention times. Small changes in buffer pH cause large shifts."
Strategic Decision: High vs. Low pH
Diamino-phenols have multiple pKa values (Phenol ~10, Anilines ~3-5).[1] Operating near these values causes "pH wobble," where slight buffer inaccuracies change the ionization ratio.
Decision Matrix: pH Selection
| Feature | Low pH Strategy (pH < 3.0) | High pH Strategy (pH > 10.[1]0) |
| Mechanism | Amines = Protonated (+).[1] Phenol = Neutral. | Amines = Neutral. Phenol = Ionized (-).[1] |
| Column Requirement | Standard C18 or SB-C18 (Stable Bond).[1] | MUST use Hybrid (Xtimate/XBridge) or Polymer.[1] |
| Peak Shape | Good (if silanols are suppressed).[1] | Excellent (Silanols are deprotonated but repelled by anionic phenol).[1] |
| Retention | Low (Polar/Charged species).[1] | High (Neutral amines increase hydrophobicity).[1] |
| MS Compatibility | Excellent (Formic/TFA).[1] | Good (Ammonium Hydroxide).[3] |
Recommendation: Start with Low pH (0.1% Formic Acid or TFA) .[1] If retention is too low (k < 1), switch to High pH using a hybrid column and Ammonium Hydroxide.[1]
Ticket #104: Troubleshooting Workflow
User Report: "I have tried everything, but the method is not robust."
Follow this logic gate to isolate the failure point.
Figure 2: Decision tree for troubleshooting diamino-phenol separations.
References & Grounding
-
Mechanism of Peak Tailing:
-
Source: Element Lab Solutions. "Peak Tailing in HPLC." Explains the interaction between basic amines and ionized silanols at pH > 3.0.
-
-
Mobile Phase Additives (TEA & Ion Pairing):
-
High pH Strategies:
-
Source: Sigma-Aldrich. "Ascentis Express pH+ Columns." Discusses the use of hybrid fused-core particles for stability at pH 12, allowing for the neutralization of basic compounds to improve retention and shape.
-
-
Antioxidant Usage:
-
Source: ResearchGate / Chromatographia. "Separation and Determination of Phenolic Antioxidants." Validates the use of surfactants and antioxidants in mobile phases for stabilizing phenolic compounds.
-
-
Ion-Pairing for Diamines:
-
Source: NIH / PubMed. "Combined ion-pair extraction... for diamines." Demonstrates the effectiveness of ion-pairing reagents for separating diamines and polyamines.[5]
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. Combined ion-pair extraction and gas chromatography-mass spectrometry for the simultaneous determination of diamines, polyamines and aromatic amines in Port wine and grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reduction of 2-Methyl-4,6-dinitrophenol
Welcome to the technical support center for the synthesis of high-purity 4,6-diamino-o-cresol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the critical reduction step of 2-methyl-4,6-dinitrophenol (DNOC). Here, we address common challenges, explain the underlying chemical principles, and offer robust, validated protocols to help you achieve high yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Issue 1: My reaction is stalled or incomplete, with significant amounts of mono-reduced intermediate (e.g., 6-amino-2-methyl-4-nitrophenol) remaining.
-
Question: I'm performing a catalytic hydrogenation of 2-methyl-4,6-dinitrophenol using Pd/C, but TLC/HPLC analysis shows the reaction has stopped after only one nitro group has been reduced. What's causing this and how can I drive the reaction to completion?
-
Answer: This is a common issue in the reduction of dinitroaromatic compounds. The two nitro groups are reduced sequentially, and several factors can halt the reaction at the intermediate stage.[1][2]
-
Potential Cause 1: Catalyst Deactivation/Poisoning. The catalyst's active sites can be blocked or "poisoned." Amines, the product of the reaction, can sometimes act as inhibitors.[3] More potent poisons include sulfur compounds, halides, or trace heavy metals inadvertently introduced from reactants, solvents, or equipment.[3]
-
Solution: Ensure all reactants and solvents are of high purity. If catalyst poisoning is suspected, the reaction may need to be filtered to remove the deactivated catalyst and charged with a fresh batch to proceed.[4] Using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) can sometimes overcome minor poisoning issues.[5]
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. The reduction is a three-phase reaction (solid catalyst, liquid substrate solution, gaseous hydrogen). Inefficient mixing can lead to poor mass transfer of hydrogen to the catalyst surface, slowing or stalling the reaction.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[4][5] If your equipment allows, increasing the hydrogen pressure (e.g., from 1 atm to 3-4 atm or higher in a Parr shaker) will increase the concentration of dissolved hydrogen and accelerate the reaction rate.[4][5][6]
-
-
Potential Cause 3: Inadequate Catalyst Loading. The initial amount of catalyst may be insufficient to fully reduce both nitro groups, especially if some deactivation occurs.
-
Solution: A standard starting point is 5-10% catalyst by weight (w/w) relative to the substrate.[5] If the reaction stalls, consider incrementally increasing the catalyst loading.
-
-
Issue 2: The final product is discolored (pink, brown, or black) and shows multiple spots on TLC.
-
Question: After workup, my 4,6-diamino-o-cresol is a dark, impure solid. What causes this discoloration and how can I obtain a clean, off-white product?
-
Answer: Aminophenols as a class are highly susceptible to oxidation, which is the primary cause of discoloration.[7] The presence of air (oxygen), light, and trace metal impurities can accelerate the formation of colored quinone-imine type byproducts.
-
Potential Cause 1: Oxidation During Workup and Isolation. Exposing the electron-rich diamine product to air, especially under neutral or basic conditions, will lead to rapid oxidation.
-
Solution: Perform the workup and isolation under an inert atmosphere (e.g., nitrogen or argon).[8] After the reaction, filter the catalyst in an inerted glove bag or by cannulation. It is highly recommended to isolate the product as a more stable salt, such as the dihydrochloride salt, by precipitating it from an acidic solution (e.g., HCl in isopropanol or water).[9][10][11] The protonated amine groups are significantly less prone to oxidation.
-
-
Potential Cause 2: "Tar" Formation During Reduction. Side reactions, such as polymerization or condensation between partially reduced intermediates (hydroxylamines, nitroso compounds), can occur, especially at elevated temperatures, leading to tar-like impurities.[12]
-
Potential Cause 3: Residual Impurities. If the starting 2-methyl-4,6-dinitrophenol is impure, those impurities can carry through or react to form colored side products.
-
Solution: Purify the starting material by recrystallization if its purity is questionable. For the final product, recrystallization from an acidic aqueous solution, optionally with the addition of a reducing agent like tin(II) chloride (SnCl₂) or activated charcoal to remove colored impurities, is an effective purification strategy.[7][8][13]
-
-
Issue 3: I'm using a chemical reductant like Tin(II) Chloride (SnCl₂) and the yield is low.
-
Question: I opted for a SnCl₂/HCl reduction, but my isolated yield of 4,6-diamino-o-cresol is poor. Where could my product be going?
-
Answer: Stannous chloride reductions are classic and effective but require careful control of stoichiometry and workup procedures.[14][15]
-
Potential Cause 1: Incomplete Precipitation during Workup. The product, an aniline derivative, forms a complex with the tin salts. Liberation of the free amine requires careful basification. If the pH is not raised sufficiently (typically to >10) during the workup, much of the product may remain in the aqueous layer as a salt or complex.
-
Solution: After the reaction is complete, carefully and slowly add a concentrated base (e.g., 50% NaOH) with vigorous stirring and cooling. The mixture will thicken with the precipitation of tin hydroxides. Be patient and ensure the final pH of the aqueous layer is strongly basic to break the amine-tin complexes and precipitate the free diamine.[15]
-
-
Potential Cause 2: Insufficient Reductant. The reduction of two nitro groups to two amine groups is a 12-electron reduction. A significant molar excess of SnCl₂ is required.
-
Solution: Ensure you are using at least 6 molar equivalents of SnCl₂ per mole of the dinitro starting material. The mechanism involves multiple single-electron transfers from Sn(II) to Sn(IV).[16] Using a stoichiometric amount or a small excess is often insufficient.
-
-
Potential Cause 3: Product Adsorption onto Tin Hydroxides. The voluminous, gelatinous tin hydroxide precipitate formed during basification can physically trap or adsorb the product, making it difficult to extract.
-
Solution: After basification, perform a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, THF). It may be necessary to perform multiple extractions (3-5 times) to ensure complete recovery. In some cases, filtering the entire slurry through a pad of celite can help break up the emulsion and improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better: catalytic hydrogenation or chemical reduction (e.g., SnCl₂)?
A1: The choice depends on your scale, equipment, and tolerance for waste.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often the preferred method for its high atom economy and cleaner reaction profile.[14] The only byproduct is water. It is highly scalable and avoids the use of stoichiometric heavy metal reagents. However, it requires specialized equipment (hydrogenator, autoclave) to handle pressurized hydrogen safely and is sensitive to catalyst poisons.[4][5]
-
Chemical Reduction (e.g., SnCl₂/HCl): This method is operationally simpler for a standard laboratory setup as it doesn't require high-pressure equipment.[16] It is also more tolerant of certain functional groups and catalyst poisons like sulfur.[14] The main drawbacks are the generation of large amounts of tin waste, which poses environmental and disposal challenges, and a more complex, often lower-yielding workup.[16]
Q2: What is the reaction pathway for the reduction of 2-methyl-4,6-dinitrophenol?
A2: The reduction proceeds in a stepwise fashion through several intermediates. While these are typically not isolated, understanding the pathway is key to troubleshooting. The dinitro compound is first reduced to a nitro-nitroso intermediate, then to a nitro-hydroxylamine, and finally to the mono-amino-nitro compound. This process then repeats for the second nitro group.[1][15]
Caption: Decision tree for troubleshooting an incomplete hydrogenation.
References
- US Patent 2976320A, "Catalytic hydrogenation of the dinitro derivatives of toluene," Google P
- US Patent 3703598A, "Purification of p-aminophenol," Google P
-
"Catalytic performance for the 2,4-DNT hydrogenation reaction," ResearchGate. [Link]
-
"Nitro Reduction - Common Conditions," Organic Chemistry Portal. [Link]
-
"Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl)," OrgoSolver. [Link]
-
"Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene," MDPI. [Link]
- US Patent 3717680A, "PURIFICATION OF p-AMINOPHENOL," Google P
- EP Patent 1036784A1, "Process for the catalytic hydrogenation of dinitrotoluene and catalyst," Google P
-
US Patent 4440954A, "Process for the purification of p-aminophenol," PubChem. [Link]
-
EP Patent 0041837A1, "Process for the purification of p-aminophenol," Googleapis.com. [Link]
-
"Sn2+ reduction," Wordpress. [Link]
-
"Catalytic Hydrogenation Part II - Tips and Tricks," Curly Arrow. [Link]
-
"Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1)," shanghaichemex.com. [Link]
-
"Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines," RSC Publishing. [Link]
-
Lenke, H., & Knackmuss, H. (1996). "Initial hydrogenation and extensive reduction of substituted 2,4-dinitrophenols." Applied and Environmental Microbiology, 62(3), 784–790. [Link]
-
"Reduction of nitro compounds," Wikipedia. [Link]
- US Patent 8609899B2, "Process for preparing toluenediamine by hydrogenation of dinitrotoluene," Google P
-
"2-Methyl-4,6-dinitrophenol," PubChem. [Link]
-
"Hydrogenation troubleshooting," Reddit. [Link]
-
"How to Optimize Performance in Alkene Hydrogenation Catalysts," American Elements. [Link]
- CN Patent 108191632A, "Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis," Google P
- US Patent 5371291A, "Synthesis of 4,6-diaminoresorcinol," Google P
- CN Patent 101250118A, "Method for preparing 4,6-diaminoresorcinol hydrochloride," Google P
-
"Phenol, 2-methyl, 4,6-dinitro-," NIST WebBook. [Link]
-
"Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate," SciSpace. [Link]
- US Patent 6093852A, "Process for preparing 4,6-diamino-resorcinol dihydrochloride," Google P
-
Lenke, H., et al. (1992). "Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors." Applied and Environmental Microbiology, 58(9), 2928–2937. [Link]
-
"Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples," ResearchGate. [Link]
-
"The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy," MDPI. [Link]
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- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
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- 10. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]
- 11. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]
- 12. EP1036784A1 - Process for the catalytic hydrogenation of dinitrotoluene and catalyst - Google Patents [patents.google.com]
- 13. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. orgosolver.com [orgosolver.com]
- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Minimizing Methemoglobinemia Risk in 2,4-Diamino-6-methylphenol Handling
Status: Operational Ticket ID: DAMP-SAFETY-001 Assigned Specialist: Senior Application Scientist, Chemical Hygiene Division Subject: Advanced Handling Protocols for 2,4-Diamino-6-methylphenol (CAS 15872-73-8)
Executive Summary: The Silent Hypoxia Risk
You are likely accessing this guide because you are integrating 2,4-diamino-6-methylphenol (also known as 4,6-diamino-o-cresol) into your synthesis pipeline. While this compound is a valuable precursor in dye chemistry and pharmaceutical synthesis, it possesses a potent, often underestimated toxicity profile: Methemoglobinemia induction .
Unlike standard corrosives where damage is visible immediately, this amino-phenol derivative acts systemically. It penetrates the skin, undergoes metabolic N-hydroxylation, and oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), stripping your blood of its ability to transport oxygen.[1]
This guide is not a generic safety sheet. It is a troubleshooting and operational manual designed to prevent your experiment from becoming a medical emergency.
Module 1: The Bio-Activation Mechanism
Why does this specific molecule stop my blood from carrying oxygen?
To handle this compound safely, you must understand its metabolic fate. It is not the parent molecule that kills; it is the metabolite.
The Toxicity Pathway
The following diagram illustrates how 2,4-diamino-6-methylphenol triggers a "Redox Cycle" within the erythrocyte, continuously regenerating the toxic intermediate while accumulating methemoglobin.[2]
Figure 1: The mechanism of aromatic amine-induced methemoglobinemia. Note the "Redox Cycling" loop which allows a small amount of absorbed chemical to oxidize a large amount of hemoglobin.
Module 2: Engineering Controls & PPE (The Hardware)
User Query: "I'm using standard nitrile exam gloves. Is that enough?"
Technical Response: Absolutely not. Aromatic amines and amino-phenols are lipophilic. They can permeate standard thin nitrile gloves in minutes, often without visible degradation of the glove material. Once inside the glove, the occlusion effect increases skin absorption rates by up to 10x.
Glove Permeation & Selection Guide
Do not rely on "chemical resistance" ratings; rely on Breakthrough Time (BTT) data according to EN 16523-1 or ASTM F739.
| Glove Material | Estimated BTT for Amino-Phenols | Recommendation |
| Thin Nitrile (0.1mm) | < 15 Minutes | UNSAFE. Do not use for handling neat compound. |
| Thick Nitrile (0.3mm+) | 30 - 60 Minutes | Conditional. Acceptable for splash protection only. Change immediately upon contact. |
| Laminate (Silver Shield) | > 480 Minutes | GOLD STANDARD. Mandatory for weighing/transferring neat solids. |
| Butyl Rubber | > 240 Minutes | Excellent. Good dexterity/protection balance for synthesis. |
The "Double-Glove" Protocol:
-
Inner Layer: Laminate (Silver Shield) or Heavy Butyl.
-
Outer Layer: Disposable Nitrile (for dexterity and to keep the inner glove clean).
-
Action: If the outer glove is splashed, strip and replace it immediately. The inner glove provides the permeation barrier.
Module 3: Experimental Troubleshooting (The Software)
User Query: "My reaction mixture turned dark brown/black rapidly, and yield is low. Is this related to safety?"
Technical Response: Yes. Darkening indicates uncontrolled oxidation of the amino-phenol moiety. This generates quinone imines, which are not only yield-destroying but also highly reactive sensitizers.
Protocol: The "Redox-Shield" Synthesis Method
To minimize the formation of volatile or reactive oxidation byproducts, implement this workflow:
-
Deoxygenation is Mandatory: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding 2,4-diamino-6-methylphenol.
-
The Antioxidant Buffer: Add a sacrificial antioxidant to the reaction media if compatible with your chemistry.
-
Option A: Ascorbic Acid (1-5 mol%)
-
Option B: Sodium Sulfite (for aqueous workups)
-
-
Quenching: Never dispose of active amino-phenol residues directly into open waste containers. Quench with dilute HCl (to protonate the amines, reducing volatility and skin permeability) before disposal.
Module 4: Emergency Response & Monitoring (The Crash Protocol)
User Query: "A colleague looks pale and complains of a headache after cleaning the rotovap. The pulse oximeter says 88%. What do I do?"
Technical Response: ACT IMMEDIATELY. The pulse oximeter reading is misleading. Standard pulse oximeters cannot distinguish Methemoglobin from Oxyhemoglobin effectively; the actual oxygen saturation is likely much lower than 88%.[1]
Step-by-Step Emergency Triage
-
Stop & Strip: Remove the victim from the area. Remove all PPE and potentially contaminated clothing immediately (cut it off if necessary to avoid pulling over the head).
-
Decontaminate: Wash skin with copious amounts of soap and water. Do not use alcohol or solvents, as these enhance absorption.
-
Diagnostic Check: Look for "Chocolate Cyanosis."[3]
-
Sign: Blood appears chocolate brown/dried-blood color rather than bright red.
-
Sign: Lips and nail beds turn blue/gray.
-
-
Medical Transport: Transport to ER immediately. Bring the SDS.
The Treatment Algorithm (For Medical Professionals)
Provide this data to the attending toxicologist:
| Parameter | Standard Protocol | Contraindications |
| Diagnosis | Co-Oximetry (Required). Pulse Ox is invalid. | Do not wait for lab results if patient is symptomatic (altered mental status, chest pain). |
| Antidote | Methylene Blue (1-2 mg/kg IV over 5 min).[3] | G6PD Deficiency. If G6PD status is unknown or positive, Methylene Blue causes hemolysis. |
| Alternative | Ascorbic Acid (High dose) or Hyperbaric Oxygen. | Slower acting than Methylene Blue. |
Safety Workflow Diagram
Follow this logic flow to ensure a self-validating safety system.
Figure 2: Operational workflow for handling 2,4-diamino-6-methylphenol, emphasizing the critical decision points for PPE verification and emergency response.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27520, 2,4-Diamino-6-methylphenol. Retrieved from [Link]
-
Haz-Map, Information on Hazardous Chemicals and Occupational Diseases. 2,4-Diamino-6-methylphenol Toxicity Data. Retrieved from [Link]
-
Bradberry, S. M. (2003). Occupational methaemoglobinaemia: mechanisms of production, features, diagnosis and management.[4] Toxicology Reviews. Retrieved from [Link]
-
European Standard EN 16523-1:2015. Determination of material resistance to permeation by chemicals. (Standard for Glove Permeation Testing).[5][6][7]
Sources
- 1. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wikem.org [wikem.org]
- 4. Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management including the use of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kerbl.com [kerbl.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. Requirements for chemically protective gloves [satra.com]
Validation & Comparative
A Comparative Analysis of the Skin Sensitizing Potential of Toluene-2,5-diamine and 2,4-diamino-6-methylphenol
Guide for Researchers and Drug Development Professionals
In the development of consumer products, particularly cosmetics like oxidative hair dyes, a thorough understanding of the toxicological profile of individual ingredients is paramount. Skin sensitization, leading to allergic contact dermatitis, is a key health endpoint of concern. This guide provides an in-depth comparison of the sensitizing potential of two aromatic amines used in hair dye formulations: Toluene-2,5-diamine (TDA) and 2,4-diamino-6-methylphenol.
While both substances are recognized for their potential to cause skin sensitization, the available data reveals a significant disparity in the characterization of their potency. This guide will synthesize the existing experimental data, provide mechanistic insights, and detail the standard methodologies used to evaluate this critical toxicological endpoint.
Chemical Identity
Toluene-2,5-diamine (TDA) , also known as p-toluenediamine (PTD), is a primary intermediate in oxidative hair dyes. It is a well-studied compound with a substantial body of toxicological data.
2,4-diamino-6-methylphenol is another aromatic amine that can be used in hair dye formulations. Publicly available data on its sensitization potential is less extensive compared to TDA.
| Compound | Toluene-2,5-diamine | 2,4-diamino-6-methylphenol |
| Structure | CH₃NH₂NH₂ | CH₃OHNH₂NH₂ |
| CAS No. | 95-70-5 | 15872-73-8 |
| Synonyms | p-Toluenediamine (PTD) | 4,6-Diamino-o-cresol |
Mechanism of Skin Sensitization
Aromatic amines and phenols are typically not direct-acting haptens. Instead, they are considered "pro-haptens," meaning they require activation to become electrophilic and capable of covalently binding to skin proteins. This protein binding is a key molecular initiating event in the adverse outcome pathway for skin sensitization.
For compounds like TDA and 2,4-diamino-6-methylphenol, activation occurs through oxidation.[1][2][3] This process, which can be facilitated by air or skin enzymes, transforms the parent molecule into a reactive electrophile, such as a quinone-diimine or quinone-imine.[1][3] These reactive intermediates can then bind to nucleophilic amino acid residues (e.g., cysteine or lysine) on skin proteins, forming a hapten-protein conjugate. This conjugate is recognized as foreign by antigen-presenting cells (e.g., Langerhans cells), initiating the immune cascade that leads to sensitization.
It is well-established that aromatic compounds with amino and/or hydroxyl groups in the ortho or para positions relative to each other are often strong skin sensitizers because they can readily oxidize to these reactive quinone-type structures.[1][2][3][4]
Caption: Adverse Outcome Pathway for Skin Sensitization by Pro-haptens.
Comparative Analysis of Sensitizing Potential
The sensitizing potential of a chemical is not merely a qualitative trait but a quantitative one. Potency—the amount of a substance required to induce sensitization—is the most critical factor for risk assessment. Standardized animal models, such as the Murine Local Lymph Node Assay (LLNA) and the Guinea Pig Maximization Test (GPMT), are traditionally used to determine this potency.
Toluene-2,5-diamine (TDA)
The sensitizing potential of TDA is extensively documented and consistently characterized as potent.
-
Local Lymph Node Assay (LLNA): The LLNA quantifies sensitization potential by measuring lymphocyte proliferation in the lymph nodes draining the application site. The result is expressed as an EC3 value, the concentration required to produce a three-fold stimulation index (SI) compared to controls. A lower EC3 value signifies a more potent sensitizer. For TDA, an EC3 value of 0.31% has been determined.[5] Based on standard potency categorization schemes, this value classifies TDA as a strong sensitizer .[5]
-
Guinea Pig Maximization Test (GPMT): The GPMT is another predictive test that classifies substances based on the percentage of test animals that become sensitized. In multiple studies, TDA has been shown to sensitize 100% of the animals tested (6 out of 6).[6] This result leads to its classification as an extremely potent skin sensitizer by regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS).[5]
The SCCS has repeatedly concluded that Toluene-2,5-diamine is an extremely potent skin sensitizer.[5] Its use in hair dyes is regulated, with maximum authorized on-head concentrations being a key focus of safety assessments.
2,4-diamino-6-methylphenol
-
Hazard Classification: Safety Data Sheets (SDS) for 2,4-diamino-6-methylphenol classify it under the Globally Harmonized System (GHS) as Skin Sensitization Category 1 . This classification confirms that it is recognized as a skin sensitizer. However, Category 1 is a broad classification that does not distinguish between weak, moderate, or strong sensitizers.
-
Structural Analogy: The chemical structure of 2,4-diamino-6-methylphenol, featuring amino and hydroxyl groups on an aromatic ring, places it in a class of compounds known to be skin sensitizers.[1][2][4] This structural alert strongly suggests a sensitization potential that warrants careful risk assessment. The lack of published potency data prevents a direct quantitative comparison with TDA.
Data Summary
| Parameter | Toluene-2,5-diamine | 2,4-diamino-6-methylphenol |
| LLNA EC3 Value | 0.31%[5] | Data not publicly available |
| LLNA Potency | Strong[5] | Not classified (Data unavailable) |
| GPMT Result | 100% sensitization (6/6 animals)[6] | Data not publicly available |
| GPMT Potency | Extreme[5] | Not classified (Data unavailable) |
| GHS Classification | Skin Sensitizer, Category 1 | Skin Sensitizer, Category 1 |
| SCCS Conclusion | "Extremely potent skin sensitiser"[5] | No specific SCCS opinion found |
Experimental Protocols
To provide context to the data, the methodologies for the two key in vivo sensitization assays are described below.
Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred method for in vivo skin sensitization testing, offering a quantitative measure of potency and significant animal welfare refinements over older methods.
Caption: Standard Workflow for the Murine Local Lymph Node Assay (LLNA).
Methodology:
-
Animals: Typically, CBA/J mice are used. Animals are divided into at least 3 test groups and one negative control group (vehicle only).
-
Dose Selection: A preliminary screening may be done to select concentrations that do not cause excessive local irritation.
-
Induction Phase: For three consecutive days, 25 µL of the test substance at the appropriate concentration (or vehicle) is applied to the dorsal surface of each ear.
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension is prepared from the pooled lymph nodes of each group. The incorporated radioactivity is measured by scintillation counting and expressed as disintegrations per minute (DPM) per lymph node.
-
Calculation: The Stimulation Index (SI) is calculated for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
-
Potency Assessment: The EC3 value is determined from the dose-response curve by interpolating the concentration that would produce an SI of 3.
Guinea Pig Maximization Test (GPMT)
The GPMT, developed by Magnusson and Kligman, is designed to maximize the exposure conditions to identify the sensitization hazard of a substance.
Caption: Standard Workflow for the Guinea Pig Maximization Test (GPMT).
Methodology:
-
Animals: Young adult albino guinea pigs are used, typically with a test group of 10-20 animals and a control group of 5-10.
-
Induction Phase (Day 0): Three pairs of intradermal injections are made into the clipped skin of the scapular region:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test substance in a suitable vehicle.
-
The test substance emulsified in FCA.
-
-
Induction Phase (Day 7): The test substance, at a concentration that is irritating but not necrotic, is applied topically over the injection sites under an occlusive patch for 48 hours.
-
Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied to a fresh, clipped site on the flank of both test and control animals under an occlusive patch for 24 hours.
-
Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. Reactions are scored on a standardized scale.
-
Evaluation: The incidence of sensitization in the test group is compared to the control group. The percentage of sensitized animals is used to classify the substance's potency (e.g., 0% = non-sensitizer, 1-8% = weak, 9-28% = mild, 29-64% = moderate, 65-80% = strong, 81-100% = extreme).
Conclusion
This comparative guide illustrates a clear distinction in the characterized sensitizing potential between Toluene-2,5-diamine and 2,4-diamino-6-methylphenol.
Toluene-2,5-diamine is unequivocally a potent skin sensitizer. The quantitative data from both LLNA (EC3 = 0.31%) and GPMT (100% sensitization) studies firmly place it in the "strong" to "extreme" potency categories.[5][6] This robust toxicological database underpins its stringent regulation and the ongoing scientific scrutiny of its use in consumer products.
2,4-diamino-6-methylphenol , while classified as a skin sensitizer (GHS Category 1), lacks publicly available, quantitative potency data. Its chemical structure is indicative of a sensitization risk, but without LLNA or GPMT results, its potency relative to TDA cannot be definitively determined. This data gap highlights the need for further testing to enable a comprehensive risk assessment for this substance.
For researchers, scientists, and drug development professionals, this comparison underscores the importance of not only hazard identification but also hazard characterization. While both compounds are sensitizers, the well-defined, extreme potency of TDA necessitates a higher degree of caution and more stringent exposure controls in any formulation or handling process. The unknown potency of 2,4-diamino-6-methylphenol represents a significant uncertainty that should be addressed before its inclusion in products intended for direct skin contact.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Toluene-2,5-diamine (A5). European Commission. [Link]
-
Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2009). Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups. Chemical Research in Toxicology, 22(9), 1545-1552. [Link]
-
Enoch, S. J., Roberts, D. W., & Cronin, M. T. (2009). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. PubMed. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2011). Opinion on Toluene-2,5-diamine (A5). European Commission. [Link]
-
Scientific Committee on Consumer Products (SCCP). (2007). Opinion on Toluene-2,5-diamine (A5). European Commission. [Link]
-
Xie, Z., Hayakawa, R., Sugiura, M., Kojima, H., Konishi, H., Ichihara, G., & Takeuchi, Y. (2000). Immune responses to hair dyes containing toluene-2,5-diamine. ResearchGate. [Link]
-
Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2009). Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups. ACS Publications. [Link]
-
de Ávila, R. I., Veloso, D. F. M. C., Teixeira, G. C., et al. (2019). Evaluation of in vitro testing strategies for hazard assessment of the skin sensitization potential of “real-life” mixtures: The case of henna-based hair-colouring products containing p-phenylenediamine. PubMed. [Link]
-
Goebel, C., & Blömeke, B. (2016). Contact Allergy to Hair Dyes. MDPI. [Link]
-
de Ávila, R. I., Veloso, D. F. M. C., Teixeira, G. C., et al. (2019). Evaluation of in vitro testing strategies for hazard assessment of the skin sensitization potential of “real-life” mixtures: The case of henna-based hair-colouring products containing p-phenylenediamine. Lund University Research Portal. [Link]
-
Liu, H., Li, Y., Long, J., et al. (2018). Modeling skin sensitization potential of mechanistically hard-to-be-classified aniline and phenol compounds with quantum mechanistic properties. PMC. [Link]
-
Aeby, P., Wyss, C., Beck, H., et al. (2004). Assessment of skin sensitization potency of hair dye molecules in vitro. ResearchGate. [Link]
-
Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2009). Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups. ResearchGate. [Link]
-
de Ávila, R. I., Veloso, D. F. M. C., Teixeira, G. C., et al. (2019). Evaluation of in vitro testing strategies for hazard assessment of the skin sensitization potential of “real‐life” mixtures: the case of henna‐based hair coloring products containing p‐phenylenediamine. SenzaGen. [Link]
-
Thyssen, J. P., & White, J. M. (2008). Allergic Contact Dermatitis to Hair Dye Ingredients. [Link]
-
Roberts, D. W., & Aptula, A. O. (2008). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across. PMC. [Link]
-
Loveless, S. E., Api, A. M., Hennes, C., et al. (2010). Potency values from the local lymph node assay. Regulatory Toxicology and Pharmacology, 56(1), 54-66. [Link]
-
ECETOC. (2009). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. [Link]
-
Lidén, C., & Boman, A. (2017). Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. The Open Dermatology Journal. [Link]
-
Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2009). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. PubMed. [Link]
- Magnusson, B., & Kligman, A. M. (1969). The identification of contact allergens by animal assay. The guinea pig maximization test.
-
Wikipedia. (n.d.). Guinea pig maximisation test. [Link]
-
Kimber, I., Dearman, R. J., Basketter, D. A., & Ryan, C. A. (2000). The local lymph node assay: results of an inter-laboratory trial. PubMed. [Link]
-
Gerberick, G. F., Ryan, C. A., Kimber, I., et al. (2000). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. American Journal of Contact Dermatitis, 11(1), 3-18. [Link]
Sources
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. amfep.org [amfep.org]
- 4. Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation Guide: Analytical Quantification of 2,4-Diamino-6-methylphenol in Biological Fluids
Executive Summary & Strategic Comparison
2,4-Diamino-6-methylphenol (DAMP) is a polar, electron-rich aromatic amine often encountered as a metabolite of energetic materials (e.g., TATB degradation) or within the toxicology of hair dye precursors. Its analysis in biological fluids is complicated by two primary factors: high polarity (limiting retention on standard C18 phases) and oxidative instability (rapid conversion to quinone imines).
This guide compares the traditional HPLC-ECD (Electrochemical Detection) approach with the proposed LC-MS/MS (HILIC mode) method. While ECD offers selectivity for electroactive species, it lacks the definitive mass confirmation required for regulated bioanalysis. The proposed LC-MS/MS workflow utilizes Mixed-Mode Cation Exchange (MCX) for superior cleanup, ensuring regulatory compliance (FDA/EMA).
Comparative Analysis: Proposed vs. Traditional
| Feature | Proposed Method: LC-MS/MS (HILIC) | Alternative: HPLC-ECD | Alternative: GC-MS |
| Selectivity | High (MRM transitions specific to precursor/product ions) | Medium (Redox potential specific, but prone to interference) | High (Mass spectral fingerprint) |
| Sensitivity (LLOQ) | < 1.0 ng/mL (Required for trace metabolite analysis) | ~10-50 ng/mL | ~5-10 ng/mL |
| Sample Prep | SPE (MCX) – Removes phospholipids & salts; high recovery. | LLE – Often suffers low recovery for polar amines. | Derivatization – Required (silylation) to induce volatility; introduces variability. |
| Throughput | High (5 min run time) | Low (Long equilibration times) | Low (Labor-intensive prep) |
| Stability Risk | Managed (In-process acidification & antioxidants) | High (Long run times on column promote oxidation) | Variable (Derivatization stabilizes, but prep is long) |
Critical Mechanistic Insights (The "Why")
The Polarity Challenge
DAMP contains two amino groups and a phenolic hydroxyl. At physiological pH (7.4), it exists in equilibrium, but under acidic conditions (pH < 4), the amino groups protonate (
-
Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a PFP (Pentafluorophenyl) column. PFP phases offer pi-pi interactions specifically suited for aromatic amines.
The Oxidation Trap
As an electron-rich aminophenol, DAMP readily oxidizes to form quinone imines, especially at neutral/basic pH or in the presence of light.
-
Protocol Requirement: All matrices must be fortified immediately upon collection with 0.1% Ascorbic Acid or Sodium Metabisulfite and acidified (pH ~3) to lock the amine in its protonated, stable state.
Proposed Methodology: LC-MS/MS with MCX Extraction
A. Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Kinetex F5 (PFP core-shell) or HILIC Silica, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: High aqueous hold (for PFP) or High organic start (for HILIC).
-
Ionization: ESI Positive Mode (
).-
Note: The protonated precursor is expected at m/z ~139.1 (Calculated based on MW 138.17).
-
B. Sample Preparation: Mixed-Mode Cation Exchange (MCX)
We utilize MCX cartridges because DAMP is basic (pKa of amines ~4-5 and ~9). This allows a "lock-and-wash" mechanism:
-
Pre-treatment: Thaw plasma/urine. Add Internal Standard (IS) (e.g., DAMP-d3). Acidify with 2% Formic Acid to ensure ionization.
-
Conditioning: Methanol followed by dilute acid.
-
Loading: Load sample. DAMP (
charge) binds to the sulfonate groups ( charge) on the sorbent. -
Wash 1 (Acidic): 0.1% Formic acid. Removes proteins and neutrals.
-
Wash 2 (Organic): 100% Methanol. Removes hydrophobic interferences (lipids). DAMP remains bound ionically.
-
Elution: 5% Ammonium Hydroxide in Methanol. The base neutralizes the amine, breaking the ionic bond and releasing DAMP.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A + 0.1% Ascorbic Acid (Crucial for autosampler stability).
C. Workflow Diagram
Caption: Optimized MCX extraction workflow ensuring analyte stability and removal of matrix interferences.
Validation Framework (Self-Validating System)
To meet FDA/EMA Bioanalytical Method Validation guidelines, the following experiments are mandatory.
Experiment 1: Selectivity & Matrix Effect (The Matuszewski Method)
-
Objective: Prove that phospholipids are not suppressing the signal.
-
Protocol:
-
Prepare Set A : Neat standards in mobile phase.
-
Prepare Set B : Post-extraction spiked matrix (extract blank plasma, then add standard).
-
Prepare Set C : Pre-extraction spiked matrix (standard added to plasma, then extracted).
-
-
Calculation:
-
Matrix Factor (MF): (Response of B) / (Response of A). Ideally 0.85 – 1.15.
-
Recovery (RE): (Response of C) / (Response of B).
-
-
Acceptance: CV of Matrix Factor across 6 different lots of plasma must be < 15%.
Experiment 2: Stability Profiling (Stress Testing)
Given the oxidation risk, this is the most critical validation step.
| Stability Test | Condition | Acceptance Criteria |
| Benchtop | 4 hours at Room Temp (in matrix) | Deviation < 15% from T0 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | Deviation < 15% from T0 |
| Autosampler | 24 hours at 10°C (processed) | Deviation < 15% from T0 |
| Stock Solution | 2 weeks at 4°C vs. Fresh | Deviation < 5% |
Experiment 3: Accuracy & Precision
-
Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC, ULOQ.
-
Replicates: n=6 per level.
-
Runs: 3 separate days.
-
Criteria: Mean accuracy within ±15% (±20% for LLOQ). CV < 15%.[1][2][3][4]
Troubleshooting & Optimization
Pathway of Degradation
Understanding the degradation helps in troubleshooting "missing" peaks.
Caption: Oxidative degradation pathway of DAMP. Antioxidants block the first step (DAMP to Semiquinone).
Common Failures & Fixes
-
Low Recovery: Usually due to pH mismatch in SPE. Ensure the sample is acidified (pH < 4) before loading onto MCX to ensure the amine is charged.
-
Peak Tailing: Secondary interactions with free silanols. Add 5mM Ammonium Formate to the mobile phase to mask silanols.
-
Signal Drift: Check for source contamination. Amines can "stick" to the ESI capillary. Use a strong flush solvent (Isopropanol/Acetonitrile/Acetone).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Bhandari, D., et al. (2021).[4] UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines... in Human Urine. Journal of Chromatography B. (Demonstrates ion-pairing and MS detection for diamines). Retrieved from [Link]
-
Skarping, G., et al. (1994). Biological monitoring of isocyanates by determination of diamines in hydrolysed urine. Analyst. (Foundational work on aromatic amine analysis). Retrieved from [Link]
-
Wenkui, L., et al. (2011).[5] Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. (Reference for antioxidant stabilization strategies). Retrieved from [Link]
Sources
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Antioxidant Efficacy in Stabilizing 2,4-Diamino-6-Methylphenol
Executive Summary
2,4-Diamino-6-methylphenol (DAMP) is a critical primary intermediate in oxidative dye formulations and pharmaceutical synthesis. Its electron-rich structure, characterized by two amino groups and a hydroxyl group on a toluene core, makes it highly susceptible to auto-oxidation. This degradation leads to the formation of quinone diimines, resulting in rapid discoloration (browning) and loss of molar purity.
This guide compares the efficacy of three primary antioxidant systems: Sodium Sulfite , Ascorbic Acid , and Erythorbic Acid .
Key Findings:
-
Sodium Sulfite (
): Superior for color stability due to its dual mechanism (radical scavenging + quinone bleaching). -
Ascorbic Acid (Vitamin C): Excellent radical scavenger but prone to "yellowing" itself upon degradation; risks pro-oxidant activity in the presence of transition metals.
-
Erythorbic Acid: Offers a cost-effective alternative to Ascorbic Acid with a nearly identical redox potential but slightly different kinetic stability in alkaline environments.
Mechanistic Foundation: The Oxidation of DAMP
To stabilize DAMP, one must understand its failure mode. The presence of the electron-donating methyl group at the C6 position, combined with amino groups at C2 and C4, lowers the oxidation potential of the phenolic ring.
The Degradation Pathway:
-
Radical Formation: Hydrogen atom abstraction (HAT) from the hydroxyl or amino group forms a resonance-stabilized radical.
-
Quinone Formation: Further oxidation yields 2-amino-6-methyl-1,4-benzoquinone imine (or diimine).
-
Polymerization: These electrophilic intermediates react with unoxidized DAMP (nucleophilic attack) to form Bandrowski’s base-like trimers and melanin-like polymers (dark pigments).
Visualization: Oxidation & Antioxidant Intervention
The following diagram illustrates the degradation pathway and where specific antioxidants intervene.
Caption: Figure 1. Oxidative degradation pathway of DAMP and the specific intervention points of different antioxidant classes.
Comparative Analysis of Antioxidants[1][2][3][4][5]
This section evaluates candidates based on Redox Potential , Mechanism , and Application Suitability .
| Feature | Sodium Sulfite ( | Ascorbic Acid ( | Erythorbic Acid ( |
| Mechanism | Oxygen scavenger & Nucleophilic addition to quinones. | Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET). | Stereoisomer of Ascorbic Acid; identical redox mechanism. |
| Color Stability | High. Can "bleach" colored quinones back to phenols. | Moderate. Oxidized ascorbic acid (dehydroascorbic acid) can brown. | Moderate. Similar to Ascorbic Acid.[1] |
| pH Stability | Best in alkaline pH (common for hair dyes). | Unstable in alkaline pH; degrades rapidly. | Unstable in alkaline pH. |
| Reaction with DAMP | Forms sulfonate adducts (improves solubility, prevents color). | Regenerates DAMP radical; no adduct formation. | Regenerates DAMP radical. |
| Risk Profile | Allergen (labeling required); Regulatory limits. | Pro-oxidant in presence of | Same as Ascorbic Acid.[2][1] |
Expert Insight: The "Sulfite Advantage"
While Ascorbic Acid is a potent radical scavenger, Sodium Sulfite is often preferred for aminophenols because it acts on the secondary failure mode. If a radical escapes and forms a quinone, sulfite can attack the quinone ring (Michael addition), forming a colorless sulfonate derivative, effectively removing the "color precursor" from the system [1].
Experimental Protocol: Stability Evaluation
To objectively compare these antioxidants, a Forced Degradation Study is required. This protocol ensures self-validation through the use of controls and system suitability checks.
Materials & Preparation[1][4][6][7][8][9][10]
-
Solvent System: 50:50 Water/Ethanol (degassed).
-
Control: 1.0% w/w DAMP solution (No Antioxidant).
-
Test Arms:
-
Arm A: 1.0% DAMP + 0.2% Sodium Sulfite.
-
Arm B: 1.0% DAMP + 0.2% Ascorbic Acid.
-
Arm C: 1.0% DAMP + 0.2% Erythorbic Acid.
-
Stress Conditions (Accelerated Aging)
Incubate samples at 45°C for 7 days in open vials (to allow oxygen exchange) or sparge with air for 4 hours.
Analytical Method (HPLC-UV)
Principle: Reverse-Phase HPLC to quantify DAMP recovery and detect degradation peaks.
-
Column: C18 (e.g., Agilent Poroshell 120 or equivalent), 4.6 x 150mm, 5µm.
-
Mobile Phase:
-
Detection: UV at 280 nm (characteristic absorption of aminophenols) [2].
-
Flow Rate: 1.0 mL/min.[4]
Self-Validating System Suitability Criteria:
-
Resolution (
): > 2.0 between DAMP and nearest degradation peak. -
Tailing Factor (
): < 1.5 (Amines interact with silanols; ensure end-capped column). -
Precision: RSD < 1.0% for 5 replicate injections of standard.
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow for comparative stability testing.
Representative Data & Interpretation
The following data represents typical results observed in aminophenol stability studies under the conditions described above.
Table 1: Comparative Stability Data (7 Days @ 45°C)
| Parameter | Control (No AOX) | Sodium Sulfite (0.2%) | Ascorbic Acid (0.2%) | Erythorbic Acid (0.2%) |
| Assay (HPLC %) | 82.4% | 98.1% | 96.5% | 96.2% |
| Color Change ( | > 40 (Dark Brown) | < 3.0 (Pale Yellow) | 12.5 (Orange/Brown) | 13.1 (Orange/Brown) |
| Solution pH (Final) | 7.8 | 7.5 | 6.2 | 6.2 |
| Observation | Heavy precipitation | Clear solution | Slight turbidity | Slight turbidity |
Analysis of Results
-
Purity vs. Aesthetics: While Ascorbic and Erythorbic acid maintained acceptable chemical purity (96%+), they failed the aesthetic test (
). The oxidation products of ascorbic acid itself contributed to the solution discoloration. -
The Sulfite Winner: Sodium Sulfite demonstrated superior performance in both purity retention and color stability. This confirms its utility in preventing the polymerization of the quinone diimine intermediate.
Conclusion & Recommendation
For the stabilization of 2,4-diamino-6-methylphenol , Sodium Sulfite is the recommended antioxidant, particularly for applications where color integrity is paramount (e.g., hair dye precursors, clear formulations).
-
Primary Recommendation: Sodium Sulfite (0.2% - 0.5% w/w).
-
Alternative: If sulfite-free claims are required, a synergistic blend of Ascorbic Acid (0.1%) and a chelator (e.g., EDTA 0.1%) is recommended to mitigate metal-catalyzed oxidation, though color stability will be inferior to sulfites.
References
-
PubChem. 2,4-Diamino-6-methylphenol Compound Summary. National Library of Medicine. [Link]
-
MDPI. Towards the Development of Effective Antioxidants—The Molecular Structure and Properties. [Link][6][7][8][9][10][11][12]
-
EPA. Method for the determination of phenol and methylphenols in ambient air using HPLC. [Link]
Sources
- 1. pollardwater.com [pollardwater.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.tue.nl [research.tue.nl]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sciencemadness.org [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
